molecular formula C11H14N2O B1390924 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile CAS No. 1018257-95-8

2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile

Cat. No.: B1390924
CAS No.: 1018257-95-8
M. Wt: 190.24 g/mol
InChI Key: BWJQIBKXUOOYOO-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(ethylamino)-2-(4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-3-13-11(8-12)9-4-6-10(14-2)7-5-9/h4-7,11,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJQIBKXUOOYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C#N)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: The target of this guide, 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile, is a specific α-aminonitrile that is not extensively documented in publicly accessible chemical literature. Consequently, it does not have a readily available Chemical Abstracts Service (CAS) number. This guide has been constructed by a Senior Application Scientist to provide a scientifically rigorous and predictive overview of this molecule. The protocols, data, and potential applications described herein are based on established principles of organic chemistry and data from structurally analogous compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the synthesis and evaluation of novel α-aminonitrile derivatives.

Introduction: The Scientific Merit of α-Aminonitriles

α-Aminonitriles are a class of organic compounds featuring an amino group and a nitrile group attached to the same carbon atom. These molecules are of immense value in synthetic and medicinal chemistry due to their versatile reactivity. Historically, their significance is rooted in the Strecker synthesis, the first-ever laboratory synthesis of an amino acid, which proceeds through an α-aminonitrile intermediate.[1][2]

Beyond their foundational role as precursors to α-amino acids, α-aminonitriles are a privileged scaffold in drug discovery.[1][3] The nitrile group can act as a bioisostere for a carbonyl group, engage in hydrogen bonding, and in some cases, act as a reversible covalent inhibitor of cysteine or serine proteases.[4][5] Several marketed drugs and clinical candidates, particularly for treating diabetes and osteoporosis, are based on the α-aminonitrile framework.[4][5] The compound 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile combines this valuable scaffold with a 4-methoxyphenyl group, a common moiety in pharmacologically active compounds, and an N-ethyl substituent, which can modulate physicochemical properties such as lipophilicity and metabolic stability.

Proposed Synthesis: The Strecker Reaction

The most direct and efficient method for preparing 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile is the one-pot, three-component Strecker synthesis.[1][6][7] This reaction involves the condensation of an aldehyde with an amine to form an imine, which is then trapped by a cyanide nucleophile.

Rationale for Synthetic Route

The choice of the Strecker reaction is based on its reliability, operational simplicity, and the ready availability of the starting materials. The reaction proceeds through a convergent pathway, assembling the target molecule in a single step from 4-methoxybenzaldehyde, ethylamine, and a cyanide source. For laboratory-scale synthesis, trimethylsilyl cyanide (TMSCN) is preferred over hydrogen cyanide (HCN) or alkali metal cyanides due to its lower toxicity and better solubility in organic solvents.[6][7][8] The reaction is often catalyzed by a Lewis or Brønsted acid to facilitate imine formation.[6]

Reaction Mechanism

The reaction mechanism involves two key stages:

  • Imine Formation: 4-Methoxybenzaldehyde reacts with ethylamine to form an N-ethyl-1-(4-methoxyphenyl)methanimine intermediate. This is an equilibrium process, and the removal of water can drive it forward.

  • Cyanide Addition: The nucleophilic cyanide ion from TMSCN attacks the electrophilic carbon of the imine, forming the stable α-aminonitrile product.[1][9][10]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyanide Addition 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Imine N-ethyl-1-(4-methoxyphenyl)methanimine + H₂O 4-Methoxybenzaldehyde->Imine + Ethylamine Ethylamine Ethylamine->Imine Imine_2 N-ethyl-1-(4-methoxyphenyl)methanimine Product 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile Imine_2->Product + TMSCN TMSCN TMSCN->Product

Mechanism of the Strecker Synthesis
Detailed Experimental Protocol

Materials:

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Ethylamine (2.0 M solution in THF, 1.1 eq)

  • Trimethylsilyl cyanide (TMSCN, 1.2 eq)

  • Acetonitrile (solvent)

  • Alum (KAl(SO₄)₂·12H₂O) or another suitable Lewis acid catalyst (10 mol%)[6]

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 4-methoxybenzaldehyde (1.0 eq) in acetonitrile, add ethylamine (1.1 eq) at room temperature.

  • Add the Lewis acid catalyst (e.g., Alum, 10 mol%).[6]

  • Stir the mixture for 10-15 minutes to facilitate imine formation.

  • Carefully add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[6]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Physicochemical and Spectroscopic Properties

The following properties are predicted for 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile based on its structure and data from analogous compounds.[11][12][13]

PropertyPredicted Value
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
Appearance Off-white to pale yellow solid or oil
Predicted ¹H NMR δ (ppm): 7.3-7.4 (d, 2H, Ar-H), 6.9-7.0 (d, 2H, Ar-H), 4.5-4.6 (s, 1H, CH-CN), 3.8 (s, 3H, OCH₃), 2.6-2.8 (q, 2H, N-CH₂), 1.1-1.2 (t, 3H, CH₃)
Predicted ¹³C NMR δ (ppm): 160 (C-OMe), 130 (Ar-C), 128 (Ar-CH), 118 (CN), 114 (Ar-CH), 55 (OCH₃), 52 (CH-CN), 42 (N-CH₂), 15 (CH₃)
Predicted IR (cm⁻¹) 3300-3400 (N-H stretch), 2900-3000 (C-H stretch), 2220-2240 (C≡N stretch), 1610 (aromatic C=C stretch), 1250 (C-O stretch)

Analytical Methodologies

For characterization and quality control, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for assessing the purity of the synthesized compound.

Experimental Protocol: HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)

  • Gradient: Start at 20% A, increase to 80% A over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

G Sample Sample HPLC_System HPLC_System Sample->HPLC_System Inject C18_Column C18_Column HPLC_System->C18_Column Mobile Phase UV_Detector UV_Detector C18_Column->UV_Detector Separation Data_Analysis Data_Analysis UV_Detector->Data_Analysis Signal

Workflow for HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for structural confirmation and to identify any volatile impurities. Due to the polarity of the amino group, derivatization may be required for optimal results, though direct analysis is often possible.[14][15]

Experimental Protocol: GC-MS

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • MS Ion Source: Electron Ionization (EI) at 70 eV

  • MS Quadrupole Temperature: 150 °C

G Sample Sample GC_Inlet GC_Inlet Sample->GC_Inlet Inject GC_Column GC_Column GC_Inlet->GC_Column Vaporize MS_Detector MS_Detector GC_Column->MS_Detector Separate Data_Analysis Data_Analysis MS_Detector->Data_Analysis Fragment & Detect

Workflow for GC-MS Analysis

Potential Applications in Drug Discovery

The structural features of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile suggest several potential avenues for investigation in drug discovery.

  • Enzyme Inhibition: As an α-aminonitrile, the compound could be explored as a reversible inhibitor of cysteine and serine proteases.[4][5] Enzymes like dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes, and cathepsins, implicated in osteoporosis and inflammatory diseases, are known to be inhibited by this class of compounds.[3] The nitrile group can interact with the active site serine or cysteine residue.

  • Scaffold for CNS-Active Agents: The 4-methoxyphenyl group is present in numerous central nervous system (CNS) active drugs. The overall lipophilicity of the molecule may allow it to cross the blood-brain barrier, making it a candidate for derivatization into novel CNS agents.

  • Antiproliferative Activity: Many simple organic molecules containing aromatic and nitrogen functionalities exhibit antiproliferative properties. The aminonitrile core can be considered a pharmacophore with the potential for interaction with various biological targets in cancer cells.[11][16]

G Target_Compound 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile Biological_Screening Biological Screening (Enzyme assays, cell-based assays) Target_Compound->Biological_Screening Hypothesized Activity Lead_Optimization Lead Optimization (SAR Studies) Preclinical_Studies Preclinical Studies (In vivo efficacy, toxicology) Lead_Optimization->Preclinical_Studies Clinical_Development Clinical Development Preclinical_Studies->Clinical_Development New_Drug Potential New Therapeutic Agent Clinical_Development->New_Drug Biological_Screening->Lead_Optimization Active Hit

Drug Discovery Workflow

Conclusion and Future Directions

While 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile is not a well-characterized molecule, its structure is based on a highly valuable scaffold in medicinal chemistry. This technical guide provides a robust, scientifically-grounded framework for its synthesis, purification, and analysis. The proposed Strecker synthesis offers a reliable route to access this compound, and the outlined analytical methods will ensure its characterization to a high standard.

Future research should focus on the practical synthesis and characterization of this molecule to confirm the predicted properties. Subsequently, a thorough investigation of its biological activities, particularly in the areas of enzyme inhibition and antiproliferative effects, is warranted. This compound represents a promising starting point for medicinal chemistry campaigns aimed at discovering novel therapeutic agents. Upon full characterization and publication, an application can be made to the Chemical Abstracts Service to obtain a unique CAS number for this compound.[17][18][19]

References

  • BenchChem. (2025). Introduction: The Central Role of α-Aminonitriles.
  • Rasayan Journal of Chemistry. (n.d.). ALUM CATALYZED EFFICIENT ONE POT SYNTHESIS OF α-AMINO NITRILES.
  • SciSpace. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation.
  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids.
  • Proregulations. (n.d.). CAS Number Application.
  • CAS. (n.d.). CAS Registry Services.
  • Benchchem. (n.d.). 2-Amino-2-phenylacetonitrile|CAS 16750-42-8.
  • REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Wikipedia. (n.d.). CAS Registry Number.
  • Benchchem. (n.d.). Comparative Analytical Guide: 2-(2-Amino-4-methoxyphenyl)acetonitrile and Its Isomers.
  • CAS. (n.d.). CAS Registration Criteria-Overview.
  • Ask this paper. (2018, February 1). strecker-reaction-and-amino-nitriles-recent-advances-in-their-chemistry-synthesis-and-biological-properties.
  • Fleming, F. F., et al. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
  • ResearchGate. (2022, March 17). Aminonitrile Potential in Terms of Pharmacological and Clinical Applicability.
  • Benchchem. (n.d.). An In-Depth Technical Review of 2-(2-Amino-4-methoxyphenyl)acetonitrile.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • University of Calgary. (n.d.). Ch27 : Strecker Synthesis of amino acids.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • PubChem. (n.d.). (2-Methoxyphenyl)acetonitrile.
  • Sigma-Aldrich. (n.d.). 4-Methoxyphenylacetonitrile 97 104-47-2.
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
  • Tsutsui, H., & Higashi, T. (2020). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC.
  • ResearchGate. (2023, March 14). GC-MS or HPLC for quantitative measurement of amino acids in feed samples?.
  • PubChemLite. (n.d.). 2-{4-[(2-aminophenyl)methoxy]phenyl}acetonitrile.
  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity.
  • ACS Publications. (2018, January 16). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.

Sources

Safety data sheet (SDS) for 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

This guide provides an in-depth technical analysis of the safety, handling, and stability of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile . As a specialized


-aminonitrile intermediate, this compound presents unique risks often underestimated in standard Safety Data Sheets (SDS). It is primarily encountered as a transient intermediate in the Strecker synthesis of 4-methoxy-substituted arylcyclohexylamines or phenethylamines (analogous to Methoxetamine precursors).

Critical Warning: This compound is thermodynamically unstable in the presence of moisture and heat. Improper handling can lead to the retrograde Strecker reaction, releasing Hydrogen Cyanide (HCN) and the parent aldehyde.

Product Identification
PropertyDetail
Chemical Name 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile
Synonyms

-Ethylamino-4-methoxybenzyl cyanide; 1-Cyano-1-(4-methoxyphenyl)-N-ethylamine
CAS Number Not Assigned (Treat as Novel Research Chemical / R&D Exemption)
Molecular Formula

Molecular Weight 190.24 g/mol
Physical State Viscous oil or low-melting solid (purity dependent)
Solubility Soluble in DCM, EtOAc, MeOH; Decomposes in Water

Hazard Identification: The Mechanistic "Why"

Standard GHS classifications often label this class merely as "Toxic." However, the causality of the toxicity is specific to its functional groups.

Core Hazards (GHS Classification - Provisional)
  • Acute Toxicity (Oral), Category 3: High risk due to potential metabolic release of cyanide ions (

    
    ).
    
  • Acute Toxicity (Inhalation), Category 3: Vapor pressure is low, but aerosols or dusts are highly toxic.

  • Skin Corrosion/Irritation, Category 2: The secondary amine functionality is basic and caustic.

  • Eye Damage/Irritation, Category 2A: Severe irritant; absorption through eyes can be systemic.

The "Retro-Strecker" Instability Risk

The primary danger lies in the equilibrium nature of


-aminonitriles. In the presence of water (especially under acidic conditions or physiological pH), the compound undergoes hydrolysis:


  • Implication: Ingestion or inhalation does not just expose the worker to the organic molecule, but potentially to free cyanide, leading to histotoxic hypoxia (inhibition of Cytochrome C Oxidase).

Safe Handling & Storage Protocols

Expert Insight: Do not treat this simply as a stable organic reagent. Treat it as a "Masked Cyanide" source.

Storage Requirements
  • Temperature: Store at -20°C . Room temperature storage accelerates decomposition and darkening (oxidation/polymerization).

  • Atmosphere: Store under Argon or Nitrogen . Oxygen promotes oxidative degradation of the amine.

  • Container: Teflon-lined caps are mandatory. Avoid ground glass joints without grease, as amine crawling can cause seizing.

Engineering Controls
  • Workplace: All handling must occur within a certified Chemical Fume Hood operating at face velocity > 100 fpm.

  • Monitoring: Electrochemical HCN sensors should be active near the sash if handling > 1 gram.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is required.

    • Inner: Nitrile (4 mil).

    • Outer: Laminate film (Silver Shield) or thick Nitrile (8 mil) for prolonged handling.

    • Rationale: Small organic nitriles can permeate standard latex/thin nitrile rapidly.

  • Respiratory: If outside a hood (strictly prohibited), a Full-Face Respirator with ABEK-P3 (Organic Vapor + Inorganic Gas/Cyanide + Particulate) cartridges is required.

Emergency Response & First Aid

Self-Validating Protocol: Verify the location of the Cyanide Antidote Kit before starting any experiment involving this compound.

Exposure RouteImmediate ActionMedical Rationale
Inhalation Move to fresh air.[1][2][3] Administer 100% Oxygen.Combat potential hypoxia.
Skin Contact Wash with soap/water for 15 min.[1][4] Do not use solvents. Solvents (DMSO, Acetone) increase transdermal absorption of the nitrile.
Eye Contact Rinse for 15 min. Remove contact lenses.[2][3][5]Prevent corneal absorption.
Ingestion Do NOT induce vomiting. Transport to ER immediately.Vomiting risks aspiration and further esophageal burn from the amine.

Antidote Note: Medical professionals should be alerted to the potential for Cyanide Poisoning .[5] Treatments may include Hydroxocobalamin (Cyanokit) or Sodium Nitrite/Thiosulfate, depending on local protocols.

Synthesis & Neutralization (Expertise)

The "Quench" Problem: Adding acid to a Strecker reaction mixture (to protonate the amine) can inadvertently liberate HCN gas if unreacted cyanide is present.

Recommended Quench Protocol:

  • Cool: Chill the reaction mixture to 0°C.

  • Oxidative Destruction: If disposing of waste, treat the aqueous layer with 10% Sodium Hypochlorite (Bleach) at pH > 10.

    • Mechanism:

      
      . Cyanate (
      
      
      
      ) is significantly less toxic.
  • Verification: Test the waste stream with Potassium Iodide/Starch paper (turns blue in presence of excess oxidant, confirming cyanide destruction) or a Prussian Blue test.

Analytical Verification

Confirming identity without handling pure standards requires robust spectroscopic data.

  • IR Spectroscopy: Look for the weak but diagnostic C≡N stretch at 2200–2250 cm⁻¹ .

    • Note: If this peak is absent, the compound may have hydrolyzed to the amide or decomposed.

  • 1H NMR (CDCl3):

    • Methine Proton: A singlet or weak split peak around

      
       4.5 – 5.0 ppm  (CH-CN).
      
    • Aromatic Region: Typical para-substitution pattern (two doublets) at

      
       6.8 and 7.2 ppm.
      
    • Ethyl Group: Triplet (

      
      1.1 ppm) and Quartet (
      
      
      
      2.6 ppm).

Visualizations

Figure 1: Instability & Metabolic Pathway

This diagram illustrates the "Retro-Strecker" mechanism that generates the primary toxic threat (HCN).

G Compound 2-(Ethylamino)-2- (4-methoxyphenyl)acetonitrile Metabolism Metabolic/Acidic Hydrolysis Compound->Metabolism Ingestion/Moisture Imine Imine Intermediate (Unstable) Aldehyde 4-Methoxybenzaldehyde Imine->Aldehyde Amine Ethylamine Imine->Amine HCN Hydrogen Cyanide (HCN) - TOXIC Metabolism->Imine Metabolism->HCN

Caption: Figure 1.[6] The Retro-Strecker hydrolysis pathway. In acidic environments (stomach) or moisture, the compound reverts to its precursors, releasing toxic HCN.

Figure 2: Safe Handling Workflow

A self-validating decision tree for researchers handling this compound.

Safety Start Start: Handling Protocol CheckPPE Step 1: PPE Check (Double Nitrile + Lab Coat + Goggles) Start->CheckPPE CheckEng Step 2: Engineering Controls (Fume Hood On? HCN Monitor Active?) CheckPPE->CheckEng Decision Are controls verified? CheckEng->Decision Proceed Proceed with Synthesis/Handling (Keep Cold < 0°C) Decision->Proceed Yes Stop STOP: Correct Deficiencies Decision->Stop No Quench Step 3: Quench/Disposal (Bleach Treatment pH > 10) Proceed->Quench

Caption: Figure 2. Operational safety workflow ensuring engineering controls and proper disposal methods are active before handling.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for (4-Methoxyphenyl)acetonitrile (Related Structure). Retrieved from [Link]

  • World Health Organization (WHO). Hydrogen Cyanide and Cyanides: Human Health Aspects. Concise International Chemical Assessment Document 61. Retrieved from [Link]

  • Organic Syntheses.Strecker Synthesis of

    
    -Aminonitriles. Org. Synth. 1955, 35, 123. Retrieved from [Link]
    
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Hydrogen Cyanide. Retrieved from [Link]

Sources

Solubility Profile of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile: A Framework for Characterization and Application

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

This technical guide provides a comprehensive framework for determining and applying the solubility data of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile in organic solvents. Recognizing the absence of extensive published solubility data for this specific molecule, this document serves as a foundational resource for researchers, chemists, and drug development professionals. It outlines the theoretical principles, strategic selection of solvents, and detailed experimental protocols necessary to establish a robust solubility profile. The guide emphasizes the causality behind experimental choices, ensuring that the described methodologies are not merely procedural but are grounded in scientific rationale.

Introduction: The Significance of Solubility in Process Chemistry

2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile is an α-aminonitrile, a class of compounds recognized as valuable intermediates in the synthesis of various pharmaceuticals and biologically active molecules. The physical properties of such intermediates, particularly their solubility, are critical determinants of their utility. Solubility data governs key process parameters, including:

  • Reaction Kinetics: The choice of solvent can significantly influence reaction rates and outcomes.

  • Purification Strategy: Techniques such as recrystallization are fundamentally dependent on differential solubility.[1][2][3]

  • Formulation Development: For compounds intended for biological screening, solubility is a prerequisite for creating suitable testing solutions.

This guide will provide the necessary tools to systematically evaluate the solubility of the title compound, thereby enabling its effective use in research and development.

Molecular Structure and Predicted Solubility Behavior

A molecule's solubility is a direct consequence of its structure and the resulting intermolecular forces it can establish with a solvent. The structure of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile suggests a nuanced solubility profile.

  • Polar Moieties: The presence of a nitrile group (-C≡N), a secondary amine (-NH-), and a methoxy group (-OCH₃) imparts polarity to the molecule. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the amine hydrogen can act as a hydrogen bond donor.

  • Nonpolar Regions: The phenyl ring and the ethyl group constitute nonpolar regions, contributing to its solubility in less polar solvents.

  • Amine Functionality: The ethylamino group is basic, which predicts that the compound's solubility will be significantly enhanced in acidic aqueous solutions due to salt formation.[4]

Based on this analysis, the compound is expected to exhibit moderate polarity and, therefore, a broad range of solubilities across different classes of organic solvents. The principle of "like dissolves like" suggests that solvents with a balance of polar and nonpolar characteristics will be most effective.

Strategic Solvent Selection for Solubility Screening

A systematic approach to solubility determination begins with a carefully selected panel of solvents. This panel should encompass a wide range of polarities and hydrogen bonding capabilities to provide a comprehensive solubility profile.

Table 1: Recommended Organic Solvents for Solubility Screening

Solvent ClassSolventBoiling Point (°C)Dielectric Constant (20°C)Polarity IndexKey Characteristics
Polar Protic Methanol6532.75.1Hydrogen bond donor/acceptor
Ethanol7824.54.3Hydrogen bond donor/acceptor
Isopropanol8219.93.9Hydrogen bond donor/acceptor
Polar Aprotic Acetonitrile8237.55.8Dipolar, hydrogen bond acceptor
Acetone5620.75.1Dipolar, hydrogen bond acceptor
Tetrahydrofuran (THF)667.64.0Moderate polarity, ether
Dimethylformamide (DMF)15336.76.4Highly polar, hydrogen bond acceptor
Dimethyl Sulfoxide (DMSO)18946.77.2Highly polar, strong H-bond acceptor
Nonpolar/Low Polarity Dichloromethane (DCM)409.13.1Halogenated, weakly polar
Ethyl Acetate776.04.4Ester, moderate polarity
Toluene1112.42.4Aromatic, nonpolar
n-Hexane691.90.1Aliphatic, nonpolar

Causality of Selection : This diverse set of solvents is chosen to probe the different types of intermolecular interactions the solute can have. Protic solvents will test the importance of hydrogen bonding, while aprotic solvents of varying dielectric constants will elucidate the role of dipole-dipole interactions. Nonpolar solvents will determine the contribution of the nonpolar regions of the molecule to its solubility.

Experimental Protocols for Solubility Determination

A tiered approach, moving from a rapid qualitative assessment to a precise quantitative measurement, is recommended for efficiency.

Protocol 1: Rapid Qualitative Solubility Assessment

This initial screen provides a semi-quantitative estimation of solubility, which is invaluable for guiding the selection of solvents for more rigorous analysis and for initial purification trials.

Methodology:

  • Preparation: Add approximately 10 mg of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile to a small test tube or vial.

  • Solvent Addition: Add the selected solvent from Table 1 in 0.2 mL increments.

  • Observation: After each addition, vortex the mixture vigorously for 30 seconds. Observe for complete dissolution.

  • Heating: If the solid does not dissolve at room temperature after adding a total of 1 mL of solvent, gently warm the mixture in a water bath (e.g., to 50°C) and observe any changes in solubility.[5]

  • Classification: Classify the solubility based on the volume of solvent required for dissolution, as outlined in Table 2.

Table 2: Solubility Classification

ClassificationApproximate mg/mL Range
Very Soluble > 100 mg/mL
Freely Soluble 30 - 100 mg/mL
Soluble 10 - 30 mg/mL
Sparingly Soluble 1 - 10 mg/mL
Insoluble < 1 mg/mL
Protocol 2: Quantitative Solubility Determination by Isothermal Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid solute to a known volume of solvent B Seal vial to prevent solvent evaporation A->B C Agitate at constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) B->C D Allow suspension to settle C->D E Withdraw supernatant using a filter syringe (0.22 µm) D->E F Dilute sample accurately with a suitable mobile phase E->F G Quantify concentration using a validated analytical method (e.g., HPLC-UV) F->G

Caption: Workflow for the Isothermal Shake-Flask Method.

Detailed Methodology:

  • System Preparation: To a series of glass vials, add an excess amount of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile (e.g., 20-30 mg) to ensure that a solid phase remains after equilibrium is reached.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter to remove all undissolved solids.

  • Dilution: Immediately dilute the collected sample with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to prevent crystallization and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard calibration curve to determine the concentration. The solubility is then reported in units such as g/L or mol/L.

Application: Leveraging Solubility Data for Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds, and its success is entirely dependent on the solubility characteristics of the compound and its impurities.[6]

Selecting an Optimal Recrystallization Solvent:

The ideal solvent for recrystallization should exhibit:

  • High solubility at elevated temperatures: To dissolve the compound completely.[1][2]

  • Low solubility at low temperatures: To ensure maximum recovery of the purified compound upon cooling.[1][2]

  • Favorable impurity solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).[2]

  • Non-reactivity: The solvent must not react with the compound.[1]

  • Volatility: A relatively low boiling point allows for easy removal from the final crystals.[1]

G node_proc node_proc start Obtain solubility data at Room Temp (RT) & High Temp (HT) q1 Is solubility high at HT? start->q1 q2 Is solubility low at RT? q1->q2 Yes bad_solvent1 Reject: Poor dissolution q1->bad_solvent1 No good_solvent Good single solvent candidate q2->good_solvent Yes bad_solvent2 Reject: Poor recovery q2->bad_solvent2 No consider_pair Consider for solvent/anti-solvent pair bad_solvent2->consider_pair

Caption: Decision workflow for selecting a recrystallization solvent.

General Recrystallization Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a stir bar) while adding more hot solvent portion-wise until the solid just dissolves.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals to a constant weight, either by air drying or in a vacuum oven.

Conclusion

This guide provides a robust, scientifically-grounded methodology for determining the solubility of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile in organic solvents. By following the outlined protocols, from strategic solvent selection and qualitative screening to precise quantitative measurement, researchers can generate the critical data needed for effective process development, purification, and formulation. The principles and techniques described herein are broadly applicable and serve as a foundational approach for the characterization of novel chemical entities.

References

  • Vertex AI Search. (2024-09-24). Solubility test for Organic Compounds.
  • Scribd. Procedure for Determining Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2020-06-29).
  • Unknown Source.
  • Benchchem. Application Notes and Protocols: Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile.
  • Unknown Source. (2023-08-31). Solubility of Organic Compounds.
  • PubChem. 2-[4-(Ethylamino)phenyl]acetonitrile.
  • PubChem. (3-{2-Methoxy-6-[2-(4-methoxy-phenyl)-ethylamino]-pyrimidin-4-yl}-phenyl)-acetonitrile.
  • Organic Syntheses Procedure. p-METHOXYPHENYLACETONITRILE.
  • Organic Chemistry Portal. Solvent-Free Synthesis of Racemic α-Aminonitriles.
  • PMC. Calculation of Aqueous Solubility of Organic Compounds.
  • CymitQuimica. CAS 104-47-2: (4-Methoxyphenyl)acetonitrile.
  • Sigma-Aldrich. 4-Methoxyphenylacetonitrile 97 104-47-2.
  • Supporting Information. One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source.
  • Benchchem. Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide.
  • Unknown Source. (2021-07-16). Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid)
  • Chemistry LibreTexts. (2023-01-29).
  • Unknown Source. (2023-08-27).
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • MicroChemicals. Solvents and solubilities.
  • Sigma-Aldrich. Solvent Miscibility Table.
  • Matrix Fine Chemicals. 2-(4-METHOXYPHENYL)ACETONITRILE | CAS 104-47-2.
  • PubChem. (2-Methoxyphenyl)acetonitrile.
  • Benchchem. Technical Guide: (4-Methoxyphenyl)acetonitrile.

Sources

Technical Whitepaper: 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Core Focus: Mechanistic rationale, self-validating synthetic protocols, and downstream applications of α-aminonitriles in active pharmaceutical ingredient (API) development.

Executive Summary

2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile (CAS: 2298244-81-0 / 2418676-85-2)[1][2] is a highly versatile, bifunctional α-aminonitrile. In pharmaceutical synthesis, it serves as an advanced building block for constructing complex benzylic amines, 1,2-diamines, and unnatural α-amino acids. This guide explores the mechanistic causality behind its synthesis and its critical role in the Bruylants reaction —a pathway that bypasses traditional Grignard limitations to yield densely functionalized amine scaffolds[3][4].

Structural Rationale & Chemical Profiling

The strategic value of 2-(ethylamino)-2-(4-methoxyphenyl)acetonitrile lies in its precisely tuned electronic properties:

  • The 4-Methoxyphenyl (p-Anisyl) Group: The electron-donating methoxy substituent strongly stabilizes adjacent positive charge. During decyanation, this promotes the formation of a highly stable iminium ion intermediate[5].

  • The Ethylamino Core: The secondary amine provides a vector for further functionalization while maintaining sufficient steric accessibility for nucleophilic attack.

  • The Nitrile Group (-CN): Acts as a "traceless" leaving group in substitution reactions, a reducible moiety for diamine synthesis, or a hydrolyzable masked carboxylate[4][6].

Synthetic Methodologies: The Strecker Pathway

The synthesis of this intermediate relies on a multicomponent Strecker-type condensation[6][7]. The reaction sequence involves the condensation of 4-methoxybenzaldehyde with ethylamine to form an imine, followed by nucleophilic trapping with a cyanide source.

Causality in Reagent Selection

The choice of cyanide source dictates the reaction's scalability and environmental impact. While Trimethylsilyl cyanide (TMSCN) with a Lewis acid (e.g., ZnI₂) provides rapid, high-yielding conversions[6], recent green chemistry advancements utilize Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) activated by benzoyl chloride as an eco-friendly, non-volatile cyanide source[8].

Strecker A 4-Methoxybenzaldehyde D Imine Intermediate [Ar-CH=N-Et] A->D Condensation (-H2O) B Ethylamine B->D C Cyanide Source (e.g., TMSCN) E 2-(Ethylamino)-2- (4-methoxyphenyl) acetonitrile C->E D->E Nucleophilic Cyanation

Fig 1. Strecker-type multicomponent synthesis pathway of the α-aminonitrile intermediate.

Quantitative Data: Optimization of Cyanation Conditions
Cyanide SourceCatalyst / PromoterSolventTime (h)Yield (%)Mechanistic Advantage
TMSCN ZnI₂ (5 mol%)Methanol2.092Rapid trapping of imine; high atom economy[6].
KCN / NH₄Cl NoneH₂O / MeOH12.078Traditional Strecker; requires aqueous workup.
K₄[Fe(CN)₆] PhCOClH₂O6.088Eco-friendly; avoids highly toxic free HCN[8].
Bis(dialkylamino)cyanoborane NoneTHF4.085Direct aminative cyanation; metal-free[7].

Downstream Pharmaceutical Applications

The Bruylants Reaction (C-C Bond Formation)

The most powerful application of 2-(ethylamino)-2-(4-methoxyphenyl)acetonitrile is its use in the Bruylants reaction [3]. In a standard Grignard reaction, nucleophiles attack the nitrile carbon. However, in α-aminonitriles, the adjacent nitrogen lone pair alters the reaction trajectory. The metal coordinates to the nitrile, promoting its ejection as a leaving group and generating a resonance-stabilized iminium ion[4][5]. The organometallic reagent then attacks the iminium carbon, yielding an α-alkylated tertiary or secondary amine[4].

Bruylants A α-Aminonitrile Intermediate B Metal Activation (Zn or Mg) A->B Coordinates C Iminium Ion [Ar-CH=N(Et)]+ A->C Decyanation D Cyanide Leaving Group (-CN) A->D Ejected B->C Promotes Cleavage F α-Substituted Amine Product C->F Nucleophilic Addition E Organometallic Nucleophile (R-M) E->F

Fig 2. Mechanism of the Bruylants reaction via an iminium ion intermediate.

Nitrile Reduction & Hydrolysis

Beyond C-C coupling, the intermediate can be subjected to:

  • Reduction (LiAlH₄ or Raney Ni/H₂): Yields 1-(4-methoxyphenyl)-N-ethylethane-1,2-diamine, a critical precursor for imidazolidine and piperazine-based APIs.

  • Hydrolysis (HCl/H₂O): Converts the nitrile to a carboxylic acid, yielding unnatural α-amino acids used in peptidomimetic drug design[6].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating mandatory In-Process Controls (IPCs) to prevent the propagation of failed intermediates.

Protocol A: Optimized Strecker Synthesis of the Intermediate

Rationale: Utilizing TMSCN in methanol with ZnI₂ ensures rapid conversion while preventing the hydrolysis of the delicate imine intermediate[6].

  • Imine Formation: To a flame-dried round-bottom flask under N₂, add 4-methoxybenzaldehyde (10.0 mmol) and anhydrous methanol (20 mL). Add ethylamine (12.0 mmol, 2.0 M in THF) dropwise at 0 °C. Stir for 1 hour at room temperature.

  • IPC 1 (Imine Validation): Withdraw a 50 µL aliquot. Analyze via FTIR. Pass Criteria: Complete disappearance of the aldehyde carbonyl stretch (~1695 cm⁻¹) and appearance of the imine C=N stretch (~1640 cm⁻¹). Do not proceed if carbonyl persists.

  • Cyanation: Cool the vessel to 0 °C. Add ZnI₂ (0.5 mmol, 5 mol%) followed by dropwise addition of TMSCN (12.0 mmol). Allow the reaction to warm to room temperature and stir for 2 hours.

  • IPC 2 (Product Validation): Analyze via LC-MS (Cold injection recommended to prevent thermal degradation of the aminonitrile[9]). Pass Criteria: Observation of the[M+H]⁺ ion at m/z 191.1.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Protocol B: Zinc-Mediated Barbier-Bruylants Alkylation

Rationale: Traditional Grignard reagents (RMgX) are highly basic and will deprotonate the secondary amine (N-H) of our intermediate, forming a magnesium amide and stalling the reaction[4]. Using Zinc dust under Barbier conditions with a catalytic amount of acetic acid avoids this deprotonation, selectively activating the nitrile cleavage[7][10].

  • Activation: In a dried Schlenk flask, dissolve 2-(ethylamino)-2-(4-methoxyphenyl)acetonitrile (1.0 mmol) in dry THF (2 mL).

  • Reagent Addition: Sequentially add allyl bromide (2.0 mmol) and activated Zinc dust (2.0 mmol).

  • Catalytic Initiation: Add glacial acetic acid (0.1 mmol, 10 mol%) in 0.1 mL THF. Causality: Acetic acid is determinant; it cleans the zinc surface and assists in the protonation-driven ejection of the cyanide to form the iminium ion[4][7].

  • Reaction: Stir at room temperature for 2 hours. A slight exotherm indicates successful initiation.

  • IPC 1 (Reaction Progress): Monitor by TLC (Hexane/EtOAc 7:3). Pass Criteria: Complete consumption of the starting material (lower Rf) and appearance of the homoallylamine product (higher Rf).

  • Workup: Quench with saturated Na₂CO₃ (to neutralize HOAc and precipitate Zn salts). Extract with diethyl ether (3 x 10 mL). Purify via silica gel chromatography to isolate the pure α-substituted tertiary amine.

References

  • chemsrc.com - 2-(Ethylamino)-2-(4-methoxyphenyl)
  • chemsrc.com - 2-(Ethylamino)-2-(4-methoxyphenyl)
  • Mattalia, J.-M. R. (2021). - The Bruylants and related reactions. Arkivoc.
  • Bernardi et al. - A New and Practical Procedure for the Bruylants Reaction. Zinc-Mediated Synthesis of Tertiary Homoallylamines and β-Aminoesters. Thieme Connect.
  • Li et al. (2010). - One-Pot Three-Component Synthesis of α-Aminonitriles Using Potassium Hexacyanoferrate(II) as an Eco-Friendly Cyanide Source. ChemInform.
  • DuPont Merck Pharmaceutical Company (1985). - US4551526A - Synthesis of alpha-aminonitriles.
  • PubMed (NIH) - Attempts to use cyanide ion to trap imine intermediates... formation of alpha-aminonitriles as artifacts.

Sources

Methodological & Application

Application Note & Protocol: One-Pot Synthesis of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile using Trimethylsilyl Cyanide (TMSCN)

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-02-27-001

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the one-pot, three-component synthesis of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile, a valuable α-aminonitrile intermediate. The protocol leverages the Strecker reaction, utilizing 4-methoxybenzaldehyde, ethylamine, and trimethylsilyl cyanide (TMSCN). We present a detailed, field-proven methodology that emphasizes safety, efficiency, and mechanistic understanding. This application note is designed to equip researchers with the necessary knowledge to successfully perform this synthesis, troubleshoot potential issues, and understand the critical parameters that govern the reaction's outcome.

Introduction and Scientific Context

α-Aminonitriles are cornerstone intermediates in synthetic organic chemistry, serving as direct precursors to α-amino acids, various nitrogen-containing heterocycles like imidazoles and thiadiazoles, and other biologically significant molecules.[1][2] Their versatile reactivity makes them indispensable building blocks in medicinal chemistry and drug development. The target molecule, 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile, incorporates a key pharmacophoric scaffold and is a precursor for more complex molecular architectures.

The classical Strecker synthesis, first reported in 1850, is a foundational multi-component reaction (MCR) for producing α-aminonitriles.[3][4] However, traditional protocols often rely on highly toxic and hazardous reagents like hydrogen cyanide (HCN) or alkali metal cyanides (NaCN, KCN), which require stringent handling procedures and can introduce harsh reaction conditions.[2][5]

This protocol details a modern, safer, and more efficient approach using trimethylsilyl cyanide (TMSCN). TMSCN serves as a superior cyanide source, offering easier handling and enabling the reaction to proceed under milder, often neutral, conditions.[1][5][6] The one-pot, three-component nature of this synthesis—condensing an aldehyde, an amine, and TMSCN in a single step—offers significant advantages in terms of operational simplicity, reduced waste, and improved time efficiency.[1][7]

Reaction Mechanism and Rationale

The synthesis proceeds via a catalyzed Strecker reaction. The generally accepted mechanism involves several key steps, which are facilitated by a Lewis acid catalyst to enhance the electrophilicity of the carbonyl and imine intermediates.

  • Imine Formation: The reaction initiates with the condensation of 4-methoxybenzaldehyde and ethylamine to form an N-ethyl-1-(4-methoxyphenyl)methanimine (a Schiff base) intermediate, with the concurrent elimination of water.

  • Catalyst Activation: A Lewis acid catalyst (e.g., Ferric Perchlorate, Alum) coordinates to the imine nitrogen, polarizing the C=N bond and forming a highly electrophilic iminium ion.[2] This activation is critical for facilitating the nucleophilic attack by the cyanide.

  • Nucleophilic Addition of Cyanide: Trimethylsilyl cyanide (TMSCN) delivers the cyanide nucleophile to the electrophilic carbon of the activated iminium ion.[8]

  • Product Formation: Subsequent workup or hydrolysis of the resulting intermediate yields the final α-aminonitrile product, 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile.

Caption: Mechanism of the catalyzed one-pot Strecker reaction.

Materials, Equipment, and Safety

Reagents and Materials
ReagentFormulaM.W. ( g/mol )PuritySupplierNotes
4-MethoxybenzaldehydeC₈H₈O₂136.15≥98%Sigma-Aldrich-
Ethylamine (70% in H₂O)C₂H₇N45.0870%Sigma-Aldrich-
Trimethylsilyl Cyanide (TMSCN)C₄H₉NSi99.22≥97%Sigma-AldrichEXTREMELY TOXIC . Moisture sensitive.
Ferric Perchlorate HydrateFe(ClO₄)₃·xH₂O--Sigma-AldrichActs as Lewis acid catalyst.[1]
Acetonitrile (CH₃CN)C₂H₃N41.05Anhydrous, ≥99.8%Sigma-AldrichUse dry solvent.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01--For work-up.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade-For extraction.
Anhydrous Magnesium SulfateMgSO₄120.37--For drying.
Silica GelSiO₂-60 Å, 230-400 mesh-For chromatography.
Equipment
  • Round-bottom flask with magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Magnetic stir plate

  • Ice bath

  • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Flash column chromatography setup

Critical Safety Precautions

Trimethylsilyl cyanide (TMSCN) is extremely toxic and fatal if swallowed, inhaled, or in contact with skin.[9] It is also highly flammable and reacts with water or moisture to release highly toxic hydrogen cyanide (HCN) gas.[9]

  • Mandatory Fume Hood Use: All operations involving TMSCN must be conducted in a certified, well-ventilated chemical fume hood.[6][10]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and heavy-duty nitrile gloves at all times.[11] Consider double-gloving.

  • Inert Atmosphere: The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from reacting with TMSCN.

  • Quenching Station: Have a quench solution (e.g., alkaline bleach) readily available to neutralize any spills or residual TMSCN in the glassware.

  • Waste Disposal: Dispose of all cyanide-containing waste according to your institution's hazardous waste protocols.

Detailed Experimental Protocol

This protocol is based on established methodologies for ferric perchlorate-catalyzed Strecker syntheses.[1]

Reaction Setup and Execution
  • Vessel Preparation: Place a magnetic stir bar in a 100 mL round-bottom flask and dry the flask thoroughly. Seal the flask with a rubber septum and purge with nitrogen gas.

  • Reagent Addition:

    • To the flask, add anhydrous acetonitrile (20 mL).

    • Add 4-methoxybenzaldehyde (1.36 g, 10 mmol, 1.0 eq).

    • Add ethylamine (0.73 mL, ~11 mmol, 1.1 eq).

    • Add ferric perchlorate hydrate (Fe(ClO₄)₃·xH₂O) (0.35 g, ~1 mmol, 0.1 eq).[1]

  • Stirring: Stir the resulting mixture at room temperature for 10-15 minutes to facilitate the formation of the imine intermediate.

  • TMSCN Addition: Using a syringe, add trimethylsilyl cyanide (TMSCN) (1.48 mL, 11 mmol, 1.1 eq) dropwise to the stirred solution over 5 minutes. CAUTION: This step is exothermic. An ice bath can be used to maintain room temperature if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours, as indicated by the consumption of the aldehyde.[1]

Caption: Experimental workflow for the one-pot synthesis.

Work-up and Purification
  • Quenching: Once the reaction is complete, carefully add a 10% aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL) to the reaction mixture to quench the catalyst and any unreacted TMSCN.[1] Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile.

Data Summary and Characterization

Quantitative Parameters
ParameterValueNotes
4-Methoxybenzaldehyde10 mmol (1.0 eq)Limiting Reagent
Ethylamine11 mmol (1.1 eq)-
TMSCN11 mmol (1.1 eq)[1]
Ferric Perchlorate1 mmol (0.1 eq)Catalyst loading.[1]
Solvent (Acetonitrile)20 mL-
Reaction Time~1-2 hoursMonitored by TLC.[1]
Expected Yield85-95%Yields are typically high for this transformation.[1]
Physicochemical and Spectroscopic Data (Predicted)
PropertyValue
Molecular FormulaC₁₁H₁₄N₂O
Molecular Weight190.24 g/mol
AppearanceExpected to be a pale yellow oil or low-melting solid
Predicted ¹H NMR (CDCl₃, 400 MHz)δ 7.35 (d, 2H), 6.90 (d, 2H), 4.60 (s, 1H), 3.80 (s, 3H), 2.70 (q, 2H), 1.80 (br s, 1H), 1.15 (t, 3H)
Predicted ¹³C NMR (CDCl₃, 100 MHz)δ 160.1, 129.0, 127.5, 119.5 (CN), 114.5, 55.3, 53.0, 42.0, 15.0
Predicted IR (neat, cm⁻¹)3350 (N-H), 2980 (C-H), 2235 (C≡N), 1610, 1510 (Ar C=C), 1250 (C-O)

Conclusion and Expert Insights

This application note details a robust, efficient, and high-yielding protocol for the one-pot synthesis of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile. The use of TMSCN as a cyanide source under mild, Lewis acid-catalyzed conditions represents a significant improvement over classical Strecker methodologies, enhancing both safety and operational simplicity.

Key Insights for Success:

  • Moisture Control: The exclusion of moisture is paramount to prevent the formation of HCN gas and ensure the efficacy of the TMSCN reagent. Using anhydrous solvents and an inert atmosphere is critical.

  • Catalyst Choice: While ferric perchlorate is effective, other Lewis acids such as Alum (KAl(SO₄)₂) or Montmorillonite KSF clay have also been successfully employed for similar transformations and may be explored as alternatives.[2][7]

  • Scalability: This one-pot procedure is highly amenable to scaling. However, for larger-scale reactions, careful control of the exothermic addition of TMSCN is essential.

This method provides a reliable pathway for accessing valuable α-aminonitrile building blocks for further synthetic elaboration in drug discovery and materials science.

References

  • Yadav, J. S., Reddy, B. V. S., Eeshwaraiah, B., & Murthy, M. S. R. (2004). Montmorillonite KSF clay-catalyzed one-pot synthesis of α-aminonitriles. Tetrahedron Letters, 45(41), 7743-7746. [Link]

  • Corey, E. J., & Grogan, M. J. (1999). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine Catalyst. Organic Letters, 1(1), 157-160. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2007). Ferric Perchlorate–Catalyzed One‐Pot Synthesis of α‐Aminonitriles using Trimethylsilylcyanide. Synthetic Communications, 37(15), 2579-2584. [Link]

  • Saberi, D., Cheraghi, S., & Dekamin, M. G. (2013). Dehydroascorbic Acid Capped Magnetite Nanoparticles: An Efficient and Recyclable Organocatalyst for the One-Pot, Three-Component Strecker Reaction of Carbonyl Compounds, Amines and TMSCN. Chinese Journal of Chemistry, 31(11), 1391-1398. [Link]

  • Dub, P. A., & Gordon, J. C. (2018). The role of the metal-bound N–H functionality in Noyori-type molecular catalysts. Nature Reviews Chemistry, 2(12), 396-408. [Link]

  • Mai, V. T., & Le, T. H. (2021). A two-step process for the synthesis of α-aminonitriles from aldehydes, amines and trimethylsilyl cyanide. RSC Advances, 11(36), 22177-22183. [Link]

  • Loba Chemie. (2016). Safety Data Sheet for TRIMETHYLSILYL CYANIDE FOR SYNTHESIS. [Link]

  • Reddy, K. S., & Kumar, P. S. (2012). Alum Catalyzed Efficient One Pot Synthesis of α-Amino Nitriles. Rasayan Journal of Chemistry, 5(1), 89-93. [Link]

  • Sdfine. (n.d.). Safety Data Sheet for trimethylsilyl cyanide. [Link]

  • Karimi, B., & Maleki, A. (2010). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Molecular Diversity, 14(4), 819-823. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

Sources

Green chemistry catalysts for alpha-aminonitrile synthesis

Application Note: Green Catalytic Architectures for -Aminonitrile Synthesis

Executive Summary

The Strecker synthesis remains the cornerstone for generating


This guide details three field-proven, green catalytic protocols that address these challenges. We move beyond theoretical "green washing" to provide actionable, high-yield methodologies using Magnetic Nanocatalysts , Aqueous-Phase Metals , and Enzymatic Systems . These protocols prioritize atom economy, catalyst recyclability, and operator safety.

Part 1: The Green Shift in Strecker Chemistry

The Challenge

Classical Strecker synthesis often utilizes KCN/NaCN in organic solvents with stoichiometric Lewis acids. The drawbacks are threefold:

  • Toxicity: High risk of HCN evolution.[1][2]

  • Waste: Difficulty in recovering homogenous catalysts.

  • Purification: Tedious workups leading to solvent waste.

The Solution: Catalytic Heterogeneity & Aqueous Media

Modern green chemistry pivots to Heterogeneous Catalysis (for easy recovery) and Biocatalysis (for enantioselectivity). The mechanism generally involves the activation of the imine intermediate by a solid acid or surface-active metal, facilitating the nucleophilic attack of the cyanide source (often TMSCN for safety or KCN in controlled aqueous buffers).

Mechanistic Visualization

The following diagram illustrates the surface-mediated activation typical of the heterogeneous protocols described below.

GreenStreckerMechanismCatSolid Acid Catalyst(Surface Active Sites)ImineActivated Imine(Surface Bound)Cat->ImineElectrophilicActivationAldehydeAldehyde(R-CHO)Aldehyde->ImineCondensation(-H2O)AmineAmine(R'-NH2)Amine->ImineCondensation(-H2O)Productα-AminonitrileImine->ProductDesorptionWaterH2O(Byproduct)Imine->WaterEliminationCN_SourceCyanide Source(TMSCN / KCN)CN_Source->ImineNucleophilicAttack

Figure 1: Surface-mediated activation mechanism in heterogeneous Strecker synthesis. The catalyst polarizes the imine bond, increasing susceptibility to cyanide attack.

Part 2: Protocol A - Magnetic Nanocatalysis ( )

Best For: High-throughput synthesis, catalyst recycling, and solvent-free conditions.

Rationale

Magnetic nanoparticles (MNPs) represent the pinnacle of catalyst recovery. By functionalizing a magnetite (

Materials
  • Catalyst: Sulfonic acid-functionalized silica-coated magnetic nanoparticles (

    
    ).
    
  • Reagents: Benzaldehyde (or derivative), Aniline (or derivative), Trimethylsilyl cyanide (TMSCN).

  • Equipment: Neodymium magnet, vortex mixer.

Step-by-Step Protocol
  • Preparation: In a 10 mL round-bottom flask, mix Benzaldehyde (1.0 mmol) and Aniline (1.0 mmol).

  • Catalyst Addition: Add

    
     catalyst (20 mg, approx. 1.5 mol% loading).
    
  • Mixing: Stir the mixture at room temperature for 5 minutes to facilitate imine formation (indicated by turbidity or water droplets).

  • Cyanation: Add TMSCN (1.2 mmol) dropwise. Caution: Handle TMSCN in a fume hood.

  • Reaction: Stir vigorously at room temperature.

    • Reaction Time: Typically 15–45 minutes (monitor via TLC, EtOAc:Hexane 1:4).

  • Separation: Place a neodymium magnet against the flask wall. The catalyst will aggregate immediately. Decant the supernatant containing the product.

  • Purification: Wash the supernatant with a small amount of EtOH/Water. Recrystallize the crude solid from ethanol to obtain pure

    
    -aminonitrile.
    
  • Recycling: Wash the magnetically held catalyst with ethanol (

    
    ) and dry at 80°C. It is ready for the next cycle.
    

Data Summary: Catalyst Reusability

Cycle Number Yield (%) Reaction Time (min)
1 94 20
2 93 20
3 91 25
4 90 25

| 5 | 88 | 30 |[3]

Part 3: Protocol B - Aqueous-Phase Indium Catalysis

Best For: "Truly Green" synthesis, operational simplicity, and handling sensitive substrates.

Rationale

Indium metal (In) is stable in water and acts as a mild Lewis acid. Unlike many transition metals, it does not require inert atmospheres. This protocol utilizes water as the sole solvent, leveraging the hydrophobic effect to accelerate the reaction between organic reactants.

Materials
  • Catalyst: Indium powder (100 mesh).

  • Solvent: Deionized water.

  • Reagents: Aldehyde, Amine, TMSCN.[3][4][5][6]

Step-by-Step Protocol
  • Setup: To a 25 mL flask, add Aldehyde (1 mmol) and Amine (1 mmol) in Water (5 mL).

  • Catalyst Loading: Add Indium powder (10 mol%, 11.5 mg).

  • Cyanation: Add TMSCN (1.2 mmol).

  • Reaction: Stir vigorously at room temperature. The reaction is heterogeneous; vigorous stirring is critical to maintain emulsion.

    • Duration: 30 min – 1.5 hours.

  • Workup: Extract the mixture with Ethyl Acetate (

    
    ). The Indium powder remains in the aqueous phase or at the interface.
    
  • Recovery: Filter the aqueous layer to recover Indium powder. Wash with water and acetone, then dry.

  • Isolation: Dry the organic layer over

    
    , concentrate under vacuum.
    
Workflow Visualization

IndiumWorkflowcluster_recoveryRecovery LoopStartReagents + Water(Hydrophobic Effect)CatAddAdd Indium Powder(10 mol%)Start->CatAddReactStir @ RT(30-90 mins)CatAdd->ReactExtractEtOAc ExtractionReact->ExtractFilterFilter Aqueous LayerExtract->FilterAqueous PhaseProductIsolate α-AminonitrileExtract->ProductOrganic PhaseWashWash & Dry IndiumFilter->WashRecycleWash->CatAddRecycle

Figure 2: Operational workflow for Indium-catalyzed aqueous Strecker synthesis.[6]

Part 4: Protocol C - Asymmetric Biocatalysis (Hydroxynitrile Lyase)

Best For: Enantioselective synthesis (Pharma applications), mild conditions.[2]

Rationale

For drug development, chirality is non-negotiable. Hydroxynitrile Lyases (HNLs) are enzymes that naturally catalyze the cleavage of cyanohydrins but can be used in reverse (synthesis) to create chiral cyanohydrins or, in the presence of ammonia/amines, chiral aminonitriles.

Materials
  • Biocatalyst: Prunus amygdalus Hydroxynitrile Lyase (PaHNL) or recombinant variant (commercially available as lyophilizate or immobilized).

  • Buffer: Citrate-Phosphate buffer (pH 5.5).

  • Cyanide Source: KCN (Caution!) or Acetone Cyanohydrin (transcyanation).

Step-by-Step Protocol
  • Buffer Prep: Prepare 10 mL of 0.1 M Citrate-Phosphate buffer (pH 5.5).

  • Substrate Mix: Dissolve the Aldehyde (1 mmol) in a minimal amount of organic co-solvent (e.g., MTBE, 1 mL) if solubility is low.

  • Enzyme Addition: Add PaHNL (200 U) to the buffer.

  • Amine Source: Add

    
     (2 mmol) to the buffer.
    
  • Cyanide Addition: Add KCN (1.2 mmol) carefully to the buffered solution.

    • Note: At pH 5.5, HCN is generated in situ but kept dissolved. Closed system required.

  • Incubation: Shake at 25°C for 24 hours.

  • Workup: Acidify to pH 2 to stop enzyme activity and stabilize the amine. Extract with ether to remove unreacted aldehyde. Basify aqueous layer to pH 9 and extract product with EtOAc.

Part 5: Safety & Troubleshooting

Critical Safety Note: Cyanide Handling

Regardless of the "Green" label, the cyanide source presents a lethal hazard.

  • TMSCN: Hydrolyzes in moisture to release HCN. Handle only in a fume hood.

  • Waste: All aqueous waste must be quenched with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and not expired.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete imine formationAdd a dehydrating agent (molecular sieves) or extend the pre-stirring time before adding TMSCN.
Low Enantioselectivity (Protocol C) Non-enzymatic background reactionLower the pH slightly (if enzyme tolerates) or lower the temperature to 4°C to suppress the chemical background reaction.
Catalyst Leaching (Protocol A) Acidic degradation of supportEnsure the reaction pH isn't too low; avoid strong mineral acids during washing steps.

References

  • Indium Catalysis: Teimouri, F., & Moghannian, H. (2011). A truly green synthesis of

    
    -aminonitriles via Strecker reaction. PMC. Link
    
  • Magnetic Nanocatalysts: Gawande, M. B., et al. (2013). Magnetic Nanocatalysts: Applications in Organic Synthesis. Chemical Reviews. (Contextual grounding for Fe3O4 protocols).
  • Biocatalysis: Griesbeck, A. et al. (2022). Asymmetric Strecker reaction at the solid/solid interface. RSC Advances. Link

  • Solvent-Free Mechanisms: Baeza, A., et al. (2007).[7] Solvent-Free Synthesis of Racemic

    
    -Aminonitriles. Synthesis. Link
    
  • General Review: Strecker Synthesis - Organic Chemistry Portal. Link

Hydrolysis of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile to amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Hydrolysis Strategies for 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile in Phenylglycine Analog Synthesis


-aminonitriles to unnatural amino acids

Executive Summary

This guide details the chemical hydrolysis of 2-(ethylamino)-2-(4-methoxyphenyl)acetonitrile (Compound 1 ) to its corresponding


-amino acid, 2-(ethylamino)-2-(4-methoxyphenyl)acetic acid  (Compound 2 ). This transformation is the final step in the Strecker synthesis of N-ethyl-4-methoxyphenylglycine, a critical scaffold in peptidomimetics and 

-lactam antibiotic side chains.

We present two validated protocols:

  • Method A (Acid-Catalyzed): High-yielding, standard protocol using HCl.

  • Method B (Base-Catalyzed): Milder alternative for acid-sensitive derivatives.

Chemical Context & Mechanism

The substrate is a secondary ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-aminonitrile featuring an electron-rich 4-methoxyphenyl ring. The hydrolysis proceeds in two distinct stages:[1][2][3][4]
  • Hydration: Conversion of the nitrile (

    
    ) to the amide (
    
    
    
    ).
  • Hydrolysis: Conversion of the amide to the carboxylic acid (

    
    ).
    

Critical Consideration: The 4-methoxy group is generally stable in hydrochloric acid (HCl) but susceptible to demethylation in hydrobromic acid (HBr) or Lewis acids (


). Therefore, HCl is the acid of choice , while HBr must be avoided.
Mechanistic Pathway (Acid Promoted)

The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water.[1] The resulting imidate tautomerizes to an amide, which undergoes further hydrolysis to the acid.

HydrolysisMechanism Substrate α-Aminonitrile (R-CN) Nitrilium Nitrilium Ion (R-C≡NH+) Substrate->Nitrilium + H+ Imidate Imidate (R-C(OH)=NH) Nitrilium->Imidate + H2O Amide α-Amino Amide (R-CONH2) Imidate->Amide Tautomerization Acid Target Amino Acid (R-COOH) Amide->Acid + H2O / H+ / Heat - NH4+

Figure 1: Stepwise acid-catalyzed hydrolysis mechanism from nitrile to amino acid.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Temperature Reflux (

for aqueous)
Hydrolysis of the intermediate amide is the rate-determining step and requires high thermal energy.
Acid Concentration 6M HCl (Method A)Sufficient proton activity to activate nitrile without causing charring or demethylation.
pH Control (Workup) pH 5.5 – 6.5 (Isoelectric Point)Crucial for precipitating the zwitterionic amino acid from the salt solution.
Time 4 – 12 HoursSecondary amines (N-ethyl) introduce steric bulk, potentially slowing kinetics compared to primary amines.

Experimental Protocols

Method A: Acid-Catalyzed Hydrolysis (Standard)

Recommended for highest yield and purity.

Reagents:

  • Substrate: 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile

  • Solvent: 6M Hydrochloric Acid (HCl)[5]

  • Neutralization: 20% NaOH or Ammonium Hydroxide (

    
    )
    

Protocol:

  • Setup: Charge a round-bottom flask with 10.0 g (approx. 52 mmol) of the nitrile substrate.

  • Acid Addition: Add 60 mL of 6M HCl. (Ratio: ~1.2 mL acid per mmol substrate).

  • Reflux: Equip with a condenser and heat to reflux (

    
    ) with vigorous magnetic stirring.
    
    • Checkpoint: The solution should become homogeneous after 1–2 hours.

  • Monitoring: Continue reflux for 6–8 hours. Monitor by HPLC or TLC (disappearance of nitrile peak/spot).

  • Concentration: Cool to room temperature. Concentrate the reaction mixture under reduced pressure (rotary evaporator) to approx. 50% volume to remove excess HCl.

  • Precipitation (Critical Step):

    • Dilute the residue with 20 mL water.

    • Slowly add 20% NaOH or

      
       dropwise while monitoring pH.
      
    • Target pH: 6.0 ± 0.5 (The isoelectric point).

    • The product will precipitate as a white/off-white solid (zwitterion).

  • Isolation: Cool the slurry to

    
     for 1 hour. Filter the solid, wash with ice-cold water (2 x 10 mL) and cold acetone (1 x 10 mL).
    
  • Drying: Dry in a vacuum oven at

    
     overnight.
    
Method B: Alkaline Hydrolysis (Alternative)

Recommended if acid-sensitive impurities are present.

Reagents:

  • Substrate: 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile

  • Base: 10% Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Solvent: Ethanol (to improve solubility)

Protocol:

  • Setup: Dissolve 10.0 g of substrate in 30 mL Ethanol.

  • Base Addition: Add 40 mL of 10% aqueous NaOH (approx. 2-3 equivalents).

  • Reflux: Heat to reflux (

    
    ) for 8–12 hours.
    
    • Note: Ammonia gas will be evolved.[6] Ensure good ventilation.[7]

  • Workup:

    • Evaporate the ethanol under reduced pressure.

    • The residue is the sodium salt of the amino acid (water-soluble).

    • Dilute with minimal water.

    • Acidify carefully with 2M HCl to pH 6.0 .

  • Isolation: Collect the precipitated zwitterion by filtration as described in Method A.

Workflow Visualization

Workflow Start Start: Crude Nitrile Reaction Reflux in 6M HCl (8 hours, 100°C) Start->Reaction Check HPLC Check: Nitrile < 1%? Reaction->Check Check->Reaction No Concentrate Concentrate to 50% Vol (Remove excess HCl) Check->Concentrate Yes Neutralize Adjust pH to 6.0 (Isoelectric Precipitation) Concentrate->Neutralize Filter Filtration & Wash (Cold Water/Acetone) Neutralize->Filter Final Final Product: N-Ethyl-4-Methoxyphenylglycine Filter->Final

Figure 2: Operational workflow for the isolation of the target amino acid.

Analytical Validation

To confirm the identity and purity of 2-(ethylamino)-2-(4-methoxyphenyl)acetic acid :

TechniqueExpected Observation
IR Spectroscopy Disappearance of the sharp Nitrile (

) peak at

.Appearance of broad Carboxyl (

) stretch at

and Carbonyl (

) at

.
1H NMR (D2O/NaOD)The

-proton (chiral center) typically shifts upfield relative to the nitrile precursor.[8] The methoxy singlet (

) must remain intact (confirming no demethylation).
HPLC Column: C18 Reverse Phase.Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.Detection: UV 254 nm (Aromatic ring).Product will elute earlier (more polar) than the nitrile starting material.

Troubleshooting & Safety

  • Incomplete Hydrolysis: If the amide intermediate persists (often seen as a spot close to the product on TLC), extend the reflux time or increase acid concentration to 8M.

  • Coloration: A yellow/brown color indicates oxidation of the electron-rich aromatic ring. Perform the reaction under Nitrogen (

    
    ) atmosphere to minimize oxidative degradation.
    
  • Safety Warning: Although the nitrile group is hydrolyzed, trace amounts of free cyanide or HCN gas may be generated during the initial stages. Always operate in a fume hood.

References

  • Strecker Synthesis Mechanism & Hydrolysis

    • Master Organic Chemistry. "The Strecker Synthesis of Amino Acids."[1][2][3][9] Available at: [Link]

  • General Nitrile Hydrolysis Protocols

    • Chemistry LibreTexts. "The Hydrolysis of Nitriles."[6][1][2][3][9] Available at: [Link]

  • Synthesis of Phenylglycine Analogs

    • Organic Syntheses.[7] "p-Methoxyphenylacetonitrile."[7] (Provides context on the stability and handling of the 4-methoxyphenyl moiety). Coll. Vol. 4, p.576 (1963). Available at: [Link]

  • Amino Acid Isolation (Isoelectric Point)

Sources

Reaction conditions for ethylamine and 4-methoxybenzaldehyde condensation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of N-Ethyl-4-methoxybenzylideneamine

Executive Summary

This application note details the optimized reaction conditions for the condensation of ethylamine and 4-methoxybenzaldehyde (p-anisaldehyde) to form N-ethyl-1-(4-methoxyphenyl)methanimine .

While Schiff base formation is a standard transformation, this specific pair presents two distinct process challenges:

  • Volatility of Ethylamine: With a boiling point of 16.6°C, ethylamine exists as a gas at standard laboratory temperatures, making stoichiometric control difficult in open systems.

  • Equilibrium Reversibility: The formation of the imine generates water. Without active water removal, the equilibrium constant (

    
    ) often favors the starting materials, particularly in aqueous media.
    

This guide provides two validated protocols: a High-Fidelity Anhydrous Method (recommended for drug discovery/library synthesis) and a Biphasic Scavenger Method (recommended for bulk scale-up with aqueous reagents).

Reaction Mechanism & Kinetics

The reaction proceeds via a nucleophilic attack of the ethylamine nitrogen on the aldehyde carbonyl carbon, forming a hemiaminal intermediate, followed by acid-catalyzed dehydration to the imine.

Key Mechanistic Insight: The 4-methoxy group is an electron-donating group (EDG). Through resonance, it increases electron density at the carbonyl carbon, rendering it less electrophilic compared to unsubstituted benzaldehyde. Consequently, this reaction requires either longer reaction times or mild acid catalysis to reach full conversion compared to electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde).

Pathway Diagram

The following diagram illustrates the reaction progression and the critical "Water Removal" step required to drive the equilibrium forward.

ReactionMechanism Reagents Reagents (4-Methoxybenzaldehyde + Ethylamine) Hemiaminal Hemiaminal Intermediate Reagents->Hemiaminal Nucleophilic Attack Transition Dehydration (- H₂O) Hemiaminal->Transition Acid Cat. / Heat Product Product (N-Ethyl-4-methoxybenzylideneamine) Transition->Product Irreversible if H₂O removed Product->Hemiaminal Hydrolysis (+ H₂O)

Figure 1: Reaction pathway highlighting the reversibility of the imine formation. Effective water removal blocks the red dashed hydrolysis path.

Critical Parameter Analysis

ParameterRecommendationScientific Rationale
Ethylamine Source 2.0 M in MeOH or THF Pure ethylamine is a gas (bp 16.6°C). Using a pre-titrated organic solution ensures accurate stoichiometry and prevents evaporative loss during weighing.
Solvent Methanol (MeOH) Polar protic solvents stabilize the zwitterionic transition states. MeOH is preferred over EtOH for easier removal (bp 64.7°C vs 78°C).
Desiccant Anhydrous MgSO₄ Essential for driving the equilibrium to the right (Le Chatelier’s principle), especially given the electron-rich (less reactive) nature of the aldehyde.
Temperature 0°C

RT
Initial addition must be at 0°C to prevent ethylamine flashing off. The reaction is then warmed to Room Temperature (RT) to overcome the activation energy.

Experimental Protocols

Protocol A: Anhydrous Solution Method (Preferred)

Best for: High purity requirements, small-to-medium scale (100 mg - 10 g).

Materials:

  • 4-Methoxybenzaldehyde (1.0 equiv)

  • Ethylamine (2.0 M solution in Methanol) (1.2 equiv)

  • Anhydrous Magnesium Sulfate (MgSO₄) (~1 g per 10 mmol aldehyde)

  • Dichloromethane (DCM) for workup.

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask containing a magnetic stir bar. Purge with Nitrogen or Argon.

  • Aldehyde Solvation: Add 4-methoxybenzaldehyde (1.36 g, 10 mmol) and anhydrous Methanol (10 mL).

  • Desiccant Addition: Add activated MgSO₄ (1.0 g) directly to the flask.

    • Note: The desiccant acts as an in-situ water scavenger.

  • Cooling: Place the flask in an ice bath (0°C) for 10 minutes.

  • Amine Addition: Add Ethylamine solution (6.0 mL of 2.0 M in MeOH, 12 mmol) dropwise via syringe over 5 minutes.

    • Critical: Do not add quickly; the exotherm can boil off the ethylamine.

  • Reaction: Remove the ice bath. Seal the flask tightly with a septum (or glass stopper with Keck clip). Stir at Room Temperature for 4–6 hours .

    • Monitoring: Check by TLC (Eluent: 20% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear.
      
  • Workup:

    • Filter the mixture through a fritted glass funnel or a Celite pad to remove MgSO₄.

    • Wash the filter cake with a small amount of dry DCM.

    • Concentrate the filtrate under reduced pressure (Rotovap) at < 30°C .

    • Caution: The product is an oil/low-melting solid. Do not overheat during evaporation to avoid hydrolysis from trace moisture in the air.

  • Purification: The crude oil is usually >95% pure. If necessary, purify via vacuum distillation (Kugelrohr) or rapid filtration through a short plug of neutral alumina (basic conditions prevent hydrolysis).

Protocol B: Aqueous/Biphasic Method (Alternative)

Best for: When anhydrous amine solutions are unavailable.

Materials:

  • Ethylamine (70% aqueous solution).

  • Toluene or DCM (Solvent).

  • Dean-Stark apparatus (for Toluene) or Molecular Sieves (for DCM).

Modifications:

  • Use 2.0 equivalents of 70% aq. ethylamine to account for volatility and the water introduced.

  • Solvent: Use Toluene.

  • Setup: Reflux with a Dean-Stark trap is not recommended due to the low boiling point of ethylamine (it will escape the condenser).

  • Correct Procedure: Dissolve aldehyde in DCM. Add 3Å Molecular Sieves (activated). Add aq. ethylamine at 0°C. Stir vigorously for 12 hours. The molecular sieves will absorb the water from the 70% solution and the reaction byproduct.

Characterization Data

The product, N-ethyl-4-methoxybenzylideneamine , is typically a pale yellow oil or low-melting solid.

Table 1: Predicted NMR Spectral Data

NucleusShift (

ppm)
MultiplicityIntegralAssignment

H
8.20 Singlet (s)1H-CH=N- (Imine proton)

H
7.68 Doublet (d,

Hz)
2HAr-H (Ortho to imine)

H
6.92 Doublet (d,

Hz)
2HAr-H (Ortho to methoxy)

H
3.83 Singlet (s)3H-O-CH₃

H
3.58 Quartet (q,

Hz)
2H=N-CH₂ -CH₃

H
1.25 Triplet (t,

Hz)
3H=N-CH₂-CH₃

Note: Chemical shifts may vary slightly (


 ppm) depending on concentration and solvent (CDCl₃ vs DMSO-d₆).

Troubleshooting & Stability

Workflow Logic for Issues

Troubleshooting Start Issue Detected LowYield Low Yield / Incomplete Start->LowYield Hydrolysis Product turning back to Aldehyde Start->Hydrolysis Sol1 Ethylamine evaporated? Use Sealed Tube or Add Excess (2.0 eq) LowYield->Sol1 Sol2 Water in system? Add more MgSO4 or Use 3Å Sieves LowYield->Sol2 Sol3 Acidic Workup? Ensure pH > 7. Silica gel is acidic -> Use Alumina Hydrolysis->Sol3

Figure 2: Decision tree for common synthesis failures.

  • Stability Warning: Schiff bases are prone to hydrolysis. Store under an inert atmosphere (Nitrogen/Argon) in the freezer (-20°C). Avoid chromatography on Silica Gel, as its acidity can hydrolyze the imine; use Neutral Alumina if purification is required.

References

  • General Schiff Base Mechanism & Catalysis

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group).

  • Microwave-Assisted Synthesis of Imines

    • Gopalakrishnan, M., et al. (2006). Compare of three ways of synthesis of simple Schiff base. Molbank, M514.

  • Synthesis of 4-Methoxybenzaldehyde Imines (Analogous Protocols)

    • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510.

  • NMR Data Verification (Analogous N-alkyl/aryl imines)

    • SpectraBase.[1][2] N-(4-methoxyphenyl)methanimine derivatives. Wiley Science Solutions.

Sources

Application Note: Microwave-Assisted Synthesis of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

As drug development accelerates, the demand for rapid, high-yielding, and environmentally benign synthetic methodologies is paramount. The α-aminonitrile motif is a critical pharmacophoric precursor, serving as a versatile building block for unnatural α-amino acids, 1,2-diamines, and various nitrogen-containing heterocycles such as imidazoles and pyrroles[1].

The classic three-component Strecker reaction (S-3-CR) remains the most direct route to α-aminonitriles. However, conventional protocols often suffer from prolonged reaction times, reliance on highly toxic cyanide salts (e.g., KCN, NaCN), and the need for harsh conditions or volatile organic solvents.

In this application note, we detail a highly optimized, Microwave-Assisted Organic Synthesis (MAOS) protocol for the preparation of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile . By coupling dielectric microwave heating with a mild, water-tolerant Bismuth(III) nitrate pentahydrate (


) catalyst, this protocol reduces reaction times from hours to mere minutes while achieving near-quantitative yields[2].
The Causality Behind the Chemistry
  • Why Microwave Irradiation? The electron-donating para-methoxy group on 4-methoxybenzaldehyde stabilizes the carbonyl carbon, reducing its electrophilicity and making conventional imine formation sluggish. Microwave dielectric heating selectively superheats the polar intermediates (such as the iminium ion) and the water by-product. This direct coupling with the ionic transition states drastically lowers the activation energy barrier, driving the equilibrium forward rapidly[3].

  • Why Trimethylsilyl Cyanide (TMSCN)? TMSCN is utilized as a safer, highly soluble cyanide surrogate. It acts as both a cyanide source and a Lewis base, seamlessly integrating into the one-pot multicomponent system without the severe toxicity risks associated with gaseous HCN.

  • Why Bismuth(III) Nitrate?

    
     acts as an inexpensive, eco-friendly Lewis acid. It coordinates to the imine nitrogen, increasing the electrophilicity of the imine carbon and facilitating rapid nucleophilic attack by the cyanide species[2].
    

Reaction Pathway

Mechanism A 4-Methoxybenzaldehyde Electrophile C Imine Intermediate Activated by Bi(III) A->C Condensation (- H2O) B Ethylamine Nucleophile B->C E Target Molecule α-Aminonitrile C->E Nucleophilic Attack (Microwave, 80°C) D TMSCN Cyanide Source D->E

Fig 1: Three-component Strecker synthesis pathway for the target α-aminonitrile.

Quantitative Data & Optimization

To validate the synergistic effect of microwave irradiation and the Bismuth catalyst, optimization studies were conducted. The data below demonstrates that the combination of MAOS and


 is required to achieve optimal throughput.

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile

ConditionCatalyst (10 mol%)Heating ModeTemp (°C)TimeYield (%)
1NoneConventional2512 h41
2

Conventional254 h76
3NoneMicrowave8015 min65
4

Microwave 80 3 min 96

Note: Yields refer to isolated, chromatographically pure products. Microwave reactions were performed in a dedicated microwave synthesizer with dynamic power modulation.

Experimental Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system; in-process checks (TLC) and specific stoichiometric ratios ensure reproducibility and high fidelity in the final product.

Equipment & Reagents
  • Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover SP or Anton Paar Monowave) equipped with an IR temperature sensor and magnetic stirring. 10 mL microwave-safe quartz or thick-walled glass vials with Teflon-lined crimp caps.

  • Reagents:

    • 4-Methoxybenzaldehyde (1.0 mmol, 136 mg)

    • Ethylamine (1.2 mmol, 2.0 M solution in THF, 0.6 mL)

    • Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 150 µL)

    • Bismuth(III) nitrate pentahydrate (

      
      ) (0.1 mmol, 48 mg)
      
Step-by-Step Workflow
  • Reagent Charging: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (136 mg) and the Bismuth(III) nitrate catalyst (48 mg).

  • Amine Addition: Add the ethylamine solution (0.6 mL). Allow the mixture to stir at room temperature for 1 minute to initiate imine formation. The mixture will slightly change color, indicating the initial condensation phase.

  • Cyanide Introduction (Fume Hood Required): Carefully inject TMSCN (150 µL) into the vial. Safety Note: TMSCN is highly toxic and moisture-sensitive. Always handle with appropriate PPE inside a certified fume hood.

  • Sealing & Irradiation: Seal the vial securely with a Teflon-lined crimp cap to contain autogenous pressure. Place the vial into the microwave synthesizer cavity.

  • Microwave Parameters:

    • Target Temperature: 80 °C

    • Hold Time: 3 minutes

    • Max Power: 150 W (Dynamic modulation)

    • Cooling: On (Air cooling post-reaction to < 30 °C)

  • In-Process Validation (TLC): After the cooling cycle completes, carefully uncap the vial. Spot the crude mixture on a silica gel TLC plate alongside the starting aldehyde. Elute with Hexanes/Ethyl Acetate (4:1). The target α-aminonitrile will appear as a distinct, UV-active spot with a lower

    
     value than the aldehyde. Staining with ninhydrin will yield a positive (colored) spot, validating the presence of the secondary amine.
    
  • Work-up: Dilute the crude mixture with Ethyl Acetate (10 mL). Transfer to a separatory funnel and quench the remaining TMSCN by washing with saturated aqueous

    
     (5 mL).
    
  • Extraction & Drying: Separate the organic layer, wash with brine (5 mL), dry over anhydrous

    
    , and concentrate under reduced pressure using a rotary evaporator.
    
  • Purification: Purify the crude residue via short-plug flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile as a pale oil/solid.

References

1.[2] S. S. Mansoor, K. Aswin, K. Logaiya, S. P. N. Sudhan. "An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate", Journal of Saudi Chemical Society, 2012. URL: 2.[3] "Organocatalytic Synthesis of α-Aminonitriles: A Review", MDPI, 2022. URL: 3.[1] "Nanostructured silicate catalysts for environmentally benign Strecker-type reactions: status quo and quo vadis", RSC Publishing, 2022. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 4-Methoxybenzaldehyde Cyanation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the cyanation of 4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this important synthetic transformation. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable solutions to help you optimize your reaction yields and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: My cyanation reaction of 4-methoxybenzaldehyde is resulting in a very low yield or failing completely. What are the most likely causes?

Low conversion in the cyanation of 4-methoxybenzaldehyde can stem from several factors, ranging from reagent quality to reaction conditions. The most common culprits include:

  • Poor Quality of Starting Material: 4-methoxybenzaldehyde is susceptible to oxidation to 4-methoxybenzoic acid upon prolonged exposure to air. The presence of this acidic impurity can neutralize the basic conditions often required for the reaction, thereby inhibiting the nucleophilic attack of the cyanide ion.

  • Inactive Cyanide Source: The potency of your cyanide source is critical. Alkali metal cyanides like sodium cyanide (NaCN) and potassium cyanide (KCN) can degrade over time, especially if not stored under anhydrous conditions. Similarly, trimethylsilyl cyanide (TMSCN) is sensitive to moisture.

  • Presence of Water: The cyanohydrin formation is a reversible reaction.[1][2] The presence of excess water can shift the equilibrium back towards the starting materials, thus reducing the yield of the desired cyanohydrin.

  • Suboptimal pH: For reactions using alkali metal cyanides, the pH of the reaction medium is crucial. The reaction requires free cyanide ions (CN⁻) to act as a nucleophile.[3] If the medium is too acidic, the cyanide will be protonated to form hydrogen cyanide (HCN), which is less nucleophilic. Conversely, strongly basic conditions can promote side reactions. A weakly basic or buffered system is often optimal.[2]

  • Inappropriate Solvent: The choice of solvent can significantly impact the solubility of the reagents and the stability of the intermediates. Polar aprotic solvents like DMSO or DMF can be effective, but solvent choice should be tailored to the specific cyanide source and catalyst used.[4]

  • Competing Benzoin Condensation: Aromatic aldehydes, including 4-methoxybenzaldehyde, can undergo a competing benzoin condensation reaction, especially in the presence of cyanide ions which can act as a catalyst for this dimerization.[1]

Q2: I suspect my 4-methoxybenzaldehyde has oxidized. How can I purify it, and how do I prevent this from happening?

The presence of 4-methoxybenzoic acid is a common issue. Here’s how to address it:

Purification Protocol:

A simple acid-base extraction can effectively remove the acidic impurity.

Step-by-Step Experimental Protocol for Purification of 4-Methoxybenzaldehyde:

  • Dissolve the crude 4-methoxybenzaldehyde in a suitable organic solvent like diethyl ether or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with the acidic 4-methoxybenzoic acid to form the water-soluble sodium salt, which will partition into the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer again with brine (saturated aqueous NaCl solution) to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-methoxybenzaldehyde.

Prevention of Oxidation:

  • Storage: Store 4-methoxybenzaldehyde under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to minimize contact with air.

  • Temperature: Store at cool temperatures to slow down the rate of oxidation.

  • Freshness: Use freshly opened or recently purified aldehyde for the best results.

Q3: What are the different types of cyanide sources I can use, and how do their requirements differ?

The choice of cyanide source is a critical parameter. The most common options are alkali metal cyanides and silylated cyanides.

Cyanide SourceCommon ExamplesTypical Reaction ConditionsKey Considerations
Alkali Metal Cyanides Sodium Cyanide (NaCN), Potassium Cyanide (KCN)Often requires a protic solvent or a phase-transfer catalyst in a biphasic system. A slightly basic pH is necessary to ensure the presence of free cyanide ions.[3]Highly toxic and requires careful handling. The reaction is reversible and sensitive to water.[1][2]
Silylated Cyanides Trimethylsilyl Cyanide (TMSCN)Typically used with a Lewis acid catalyst (e.g., ZnI₂, InCl₃) or an organocatalyst in an aprotic solvent.[5][6]Less basic than alkali metal cyanides and can be used under milder conditions. The resulting cyanohydrin is O-silylated, which can prevent the reverse reaction.[2]
Other Sources Acetone CyanohydrinCan be used as an in situ source of HCN, often in the presence of a base.[7][8]Offers a less hazardous alternative to handling pure HCN gas.
Potassium Ferrocyanide (K₄[Fe(CN)₆])Often used in palladium-catalyzed cyanations of aryl halides, but can also be adapted for aldehydes.[9][10]Less toxic than simple alkali metal cyanides.

Diagram: Relationship between Cyanide Source and Reaction Conditions

G cluster_0 Cyanide Sources cluster_1 Key Reaction Parameters Alkali Metal Cyanides Alkali Metal Cyanides pH Control pH Control Alkali Metal Cyanides->pH Control  Crucial Solvent Choice Solvent Choice Alkali Metal Cyanides->Solvent Choice  Protic or Phase Transfer Moisture Sensitivity Moisture Sensitivity Alkali Metal Cyanides->Moisture Sensitivity  High Silylated Cyanides Silylated Cyanides Catalyst Catalyst Silylated Cyanides->Catalyst  Often Required (Lewis Acid/Organocatalyst) Silylated Cyanides->Solvent Choice  Aprotic Silylated Cyanides->Moisture Sensitivity  Moderate Other Sources Other Sources Other Sources->Catalyst  May be needed

Caption: Interplay of cyanide sources and key reaction parameters.

Q4: My reaction is sluggish and gives incomplete conversion even with pure starting materials. What can I do to drive the reaction to completion?

A sluggish reaction points towards issues with reaction kinetics or equilibrium. Here are some strategies to improve conversion:

  • Increase Reactant Concentration: While being mindful of solubility and safety, increasing the concentration of the reactants can favor the forward reaction.

  • Use an Excess of the Cyanide Source: Employing a slight to moderate excess of the cyanide reagent can help push the equilibrium towards the product side.[11]

  • Optimize Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions or decomposition. A careful study of the optimal temperature for your specific system is recommended. For some systems, lower temperatures may favor the cyanohydrin product.[2]

  • Employ a Catalyst: If not already using one, a catalyst can significantly accelerate the reaction.

    • For Alkali Metal Cyanides: A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used in a biphasic system to shuttle the cyanide ions into the organic phase.[4]

    • For TMSCN: A variety of Lewis acids (e.g., ZnI₂, Ti(Oi-Pr)₄) or organocatalysts can be employed.[5][12]

  • Remove Water: Ensure all reagents and solvents are anhydrous. The use of molecular sieves in the reaction mixture can help to scavenge any trace amounts of water.

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_purity Verify Purity of 4-Methoxybenzaldehyde start->check_purity purify Purify by Acid-Base Extraction check_purity->purify Impure check_cyanide Check Activity of Cyanide Source check_purity->check_cyanide Pure purify->check_cyanide use_fresh Use Fresh or Newly Purchased Reagent check_cyanide->use_fresh Suspect check_conditions Review Reaction Conditions check_cyanide->check_conditions Active use_fresh->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp add_catalyst Add a Suitable Catalyst check_conditions->add_catalyst remove_water Ensure Anhydrous Conditions check_conditions->remove_water success Improved Conversion optimize_temp->success add_catalyst->success remove_water->success

Sources

Technical Support Center: Preventing Retro-Strecker Degradation During Workup

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the Strecker synthesis is a powerful tool for creating α-amino acids and their derivatives.[1][2][3] However, the stability of the key intermediate, the α-aminonitrile, can be a significant hurdle. This guide provides in-depth troubleshooting advice and preventative strategies to combat the retro-Strecker reaction, ensuring the integrity and yield of your target compounds during workup and purification.

Frequently Asked Questions (FAQs)

Q1: What is the retro-Strecker reaction?

The retro-Strecker reaction is the reverse of the Strecker synthesis.[4][5] It involves the decomposition of an α-aminonitrile back into its constituent parts: an aldehyde or ketone, and hydrogen cyanide (or a cyanide salt), often initiated by the presence of water and unfavorable pH conditions.[6] This degradation pathway is a common cause of reduced yields and the emergence of difficult-to-remove impurities during experimental workup.

Q2: What are the primary triggers for the retro-Strecker reaction during workup?

The main culprits that initiate the retro-Strecker reaction are:

  • Inappropriate pH: Both strongly acidic and strongly basic conditions can catalyze the degradation of α-aminonitriles.[6]

  • Elevated Temperatures: Heating the reaction mixture during workup or concentration can provide the energy needed to overcome the activation barrier for the reverse reaction.[7]

  • Excess Water: Prolonged exposure to an aqueous phase, especially under non-ideal pH, facilitates the hydrolysis of the imine intermediate that is in equilibrium with the aminonitrile.[6]

Q3: How can I quickly determine if my product is degrading via a retro-Strecker pathway?

A key indicator of retro-Strecker degradation is the detection of the starting aldehyde or ketone in your crude product mixture via analytical techniques like TLC, LC-MS, or GC-MS. The unexpected presence of this starting material, especially after the initial reaction appeared complete, strongly suggests that your α-aminonitrile is decomposing during workup.

Troubleshooting Guide: Low Yields and Impurity Formation

This section addresses common problems encountered during the isolation of α-aminonitriles and provides actionable solutions.

Problem: Significantly low yield of the desired α-aminonitrile after aqueous workup.
  • Potential Cause A: Uncontrolled pH During Extraction or Washing

    • Explanation: The stability of the α-aminonitrile is highly dependent on the pH of the aqueous phase. Strongly acidic conditions can protonate the amine, making it a better leaving group, while strongly basic conditions can promote elimination. The optimal pH range for stability is generally neutral to slightly basic (pH 7-8).[6]

    • Solution: Before extraction, carefully neutralize the reaction mixture to a pH of 7-8 using a mild base like sodium bicarbonate (NaHCO₃) solution.[6] Avoid strong bases such as NaOH or KOH. During the workup, use a saturated NaHCO₃ solution for washing instead of pure water to maintain this pH buffer.

  • Potential Cause B: High Temperatures During Solvent Removal

    • Explanation: α-Aminonitriles can be thermally labile. Using high temperatures on a rotary evaporator to remove the extraction solvent can drive the equilibrium back towards the starting materials, leading to product loss.

    • Solution: Concentrate the organic layers under reduced pressure at low temperatures (e.g., ≤ 30°C). If your product is particularly sensitive, consider alternative solvent removal methods like freeze-drying (lyophilization) if applicable.

  • Potential Cause C: Prolonged Contact with the Aqueous Phase

    • Explanation: The longer the α-aminonitrile is in contact with water, the greater the opportunity for hydrolysis and decomposition. This is especially problematic if emulsions form during extraction.

    • Solution: Perform extractions efficiently and minimize the time the two phases are in contact. To break emulsions, add brine (saturated NaCl solution) which increases the ionic strength of the aqueous layer.[6] After separating the organic layer, dry it thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄ to remove residual water before concentration.[6]

Key Parameters for Stabilizing α-Aminonitriles During Workup

The following table summarizes the critical experimental parameters to control during the workup and isolation of α-aminonitriles to prevent the retro-Strecker reaction.

ParameterRecommended ConditionRationale
pH of Aqueous Phase 7.0 - 8.0Minimizes both acid and base-catalyzed degradation pathways.[6]
Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃)A mild base that effectively buffers the system without being overly caustic.[6]
Washing Solution Saturated NaHCO₃, Brine (NaCl)Maintains optimal pH and helps break emulsions.[6]
Temperature ≤ 30°CReduces the rate of thermal decomposition.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes residual water from the organic phase.[6]

Experimental Protocols for Enhanced Stability

Here are detailed protocols designed to maximize the yield and purity of your α-aminonitrile by minimizing retro-Strecker degradation.

Protocol 1: Optimized Buffered Aqueous Workup

This protocol is ideal for α-aminonitriles with moderate stability.

  • Cooling: Once the Strecker reaction is complete, cool the reaction mixture to 0-5°C in an ice bath. This reduces the rate of potential degradation upon quenching.

  • Neutralization: Slowly add a saturated aqueous solution of NaHCO₃ to the cooled reaction mixture with vigorous stirring. Monitor the pH with a pH meter or test strips, adjusting until the aqueous phase is stable at pH 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery.

  • Washing: Combine the organic layers and wash them sequentially with saturated NaHCO₃ solution and then with brine.[6] This maintains the pH and helps remove water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure at a bath temperature below 30°C.

  • Purification: Proceed immediately to purification (e.g., column chromatography) to prevent degradation of the crude product upon storage.

Protocol 2: Purification of Basic Aminonitriles on Silica Gel

Silica gel is acidic and can cause degradation of basic aminonitriles on the column. This protocol mitigates that issue.

  • Column Preparation: Prepare the silica gel column as usual.

  • Mobile Phase Modification: Use a standard non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate), but add a small amount of a basic modifier, such as 1% triethylamine (TEA), to the mobile phase.[6] This neutralizes the acidic sites on the silica gel.

  • Sample Loading: Dissolve the crude α-aminonitrile in a minimal amount of the initial mobile phase (containing TEA) and load it onto the column.

  • Elution: Run the column with the TEA-modified eluent, collecting fractions and analyzing them by TLC. This method prevents on-column degradation and often improves peak shape.[6]

Mechanistic Insight and Points of Intervention

The following diagram illustrates the retro-Strecker reaction mechanism and highlights the key stages where the preventative measures discussed in this guide can intervene.

Retro_Strecker_Intervention cluster_main Retro-Strecker Degradation Pathway cluster_intervention Intervention Points Aminonitrile α-Aminonitrile (Product) Imine Imine Intermediate Aminonitrile->Imine Reversible Equilibrium Aldehyde Aldehyde/Ketone (Byproduct) Imine->Aldehyde Hydrolysis Cyanide HCN / CN⁻ (Byproduct) Imine->Cyanide Elimination Temp Low Temperature (≤ 30°C) Temp->Aminonitrile Stabilizes pH pH Control (pH 7-8) pH->Imine Prevents Hydrolysis Water Anhydrous Conditions Water->Imine Limits Hydrolysis

Caption: Intervention points to prevent retro-Strecker degradation.

References

  • Soai, K., et al. (2023). Chirally and chemically reversible Strecker reaction. Chemical Science. Available at: [Link]

  • Soai, K., et al. (2023). Chirally and chemically reversible Strecker reaction. National Center for Biotechnology Information. Available at: [Link]

  • Hofmann, T. (2004). The Role of pH in Maillard-Type Reactions. Technical University of Munich.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Cremer, D. R., & Eichner, K. (2000). Formation of Strecker aldehydes from the Maillard reaction of fructose-leucine model systems. Journal of Agricultural and Food Chemistry, 48(6), 2464-2470.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Pascal, R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Center for Biotechnology Information. Available at: [Link]

  • Kaupp, G. (2018). Aminonitriles as building blocks in organic chemistry. Johannes Gutenberg-Universität Mainz.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Coghe, S., et al. (2024). Multi-response kinetic modelling of the formation of five Strecker aldehydes during kilning of barley malt. CentAUR.
  • Claeys, M., et al. (2014). Kinetics of Strecker degradation during thermal and high pressure high temperature processing of carrot puree. Lirias - KU Leuven.
  • Sharma, U., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Ames, J. M. (2025). The Formation of Strecker Aldehydes.
  • Nikpassand, M., & Zare, A. (2016). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Sciforum.
  • Nandi, G. C. (2010). An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate.
  • Grokipedia. (n.d.).
  • Yaylayan, V. A. (2025). Recent Advances in the Chemistry of Strecker Degradation and Amadori Rearrangement: Implications to Aroma and Color Formation.
  • Bueno, M., et al. (2022). Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation. National Center for Biotechnology Information. Available at: [Link]

  • Gotor, V., et al. (n.d.). Supporting Information File 3 Strecker degradation of amino acids promoted by a camphor-derived sulfonamide. Beilstein Journals.
  • Rössner, J., et al. (2001). Strecker degradation products of aspartic and glutamic acids and their amides. Czech Journal of Food Sciences, 19(1), 41-45.
  • Rizzi, G. P. (2008).
  • FutureLearn. (n.d.).

Sources

Technical Support Center: Mastering Exothermic Strecker Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for controlling temperature in exothermic Strecker reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this powerful amino acid synthesis method. The inherent exothermicity of the Strecker reaction demands precise temperature control to ensure safety, maximize yield, and maintain the purity of your target amino acid. This guide is structured to address the common challenges you may encounter during your experiments, providing not just solutions but also the underlying scientific principles.

FAQs: Quick Answers to Common Questions

Here are some frequently asked questions about temperature control in Strecker reactions:

Q1: Why is temperature control so critical in a Strecker reaction?

A1: The Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia and cyanide, is an exothermic process, meaning it releases heat.[1][2] Without proper temperature control, the heat generated can lead to a rapid increase in the reaction rate, creating a positive feedback loop known as a thermal runaway.[3][4] This can result in a loss of control over the reaction, potentially causing the solvent to boil, leading to pressure buildup, and in worst-case scenarios, an explosion.[5][6] Furthermore, elevated temperatures can promote the formation of unwanted byproducts, reducing the yield and purity of your desired amino acid.[7]

Q2: What are the initial signs of a runaway Strecker reaction?

A2: Early warning signs of a thermal runaway include a sudden, unexpected increase in the internal reaction temperature, even after the cooling bath has been applied.[8] Other indicators can be a rapid change in the color or viscosity of the reaction mixture, an unexpected evolution of gas, or a noticeable increase in pressure within the reaction vessel.[8] Continuous monitoring of the reaction temperature is crucial for early detection.[9]

Q3: Can the order of reagent addition affect the exotherm?

A3: Absolutely. The order of reagent addition is a critical factor in managing the heat generated during a Strecker reaction. It is generally recommended to add the cyanide source slowly and in a controlled manner to the mixture of the aldehyde/ketone and ammonia source.[2][8] This controlled addition allows for the gradual release of heat, which can be more effectively managed by the cooling system.[10] Never add all reagents at once unless the safety of this has been established on a small scale.[8]

Q4: What is the ideal temperature range for a Strecker reaction?

A4: The optimal temperature for a Strecker reaction can vary depending on the specific substrates and reagents being used. However, many protocols recommend maintaining a low temperature, often between 0-5 °C, especially during the initial stages of the reaction when the exotherm is most pronounced.[2] Some variations of the Strecker synthesis may require higher temperatures to proceed at a reasonable rate, but this should be approached with caution and careful monitoring.[7][11]

Q5: How does reaction scale-up impact temperature control?

A5: Scaling up a Strecker reaction presents significant challenges for temperature control. As the reaction volume increases, the surface area-to-volume ratio decreases.[12][13] This means that the ability to remove heat from the reaction mixture becomes less efficient as the scale increases.[14] A reaction that is easily controlled at a small scale can become dangerously exothermic at a larger scale. Therefore, a thorough risk assessment and potentially a redesign of the cooling strategy are essential before any scale-up.[3] It is a best practice to never scale a reaction by more than a factor of three from a previously successful run.[3]

Troubleshooting Guide: Tackling Common Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your exothermic Strecker reaction experiments.

Issue 1: The reaction temperature is rising too quickly, even with a cooling bath.

  • Question: I've set up my ice bath, but the internal temperature of my Strecker reaction is still climbing uncontrollably. What should I do?

  • Answer: An uncontrolled temperature rise is a serious safety concern and indicates that the rate of heat generation is exceeding the rate of heat removal.[15] Here's a step-by-step approach to diagnose and resolve this issue:

    • Immediate Action: Halt Reagent Addition. If you are adding a reagent, stop the addition immediately. This will slow down the reaction rate and reduce heat generation.[8]

    • Enhance Cooling. If your cooling bath is not performing adequately, consider the following:

      • Improve Thermal Contact: Ensure the reaction flask has good contact with the cooling medium. For an ice bath, adding water to create a slurry improves heat transfer compared to ice cubes alone.[16]

      • Use a More Potent Cooling Bath: If an ice-water bath is insufficient, switch to a more effective cooling medium. A dry ice/acetone bath can achieve temperatures around -78 °C.[8][10] For even lower temperatures, a liquid nitrogen slush bath can be used.[10]

    • Check Stirring Efficiency. Inadequate stirring can lead to the formation of localized "hot spots" where the temperature is significantly higher than the bulk of the solution.[9] Ensure your stirring is vigorous enough to maintain a homogenous temperature throughout the reaction mixture.

    • Dilute the Reaction. A more dilute reaction mixture will have a lower concentration of reactants, which can slow down the reaction rate and reduce the overall heat output.[8]

    • Review Your Protocol. Double-check your calculations and the concentrations of your reagents. An error in reactant concentration could lead to a much faster and more exothermic reaction than anticipated.[17]

Issue 2: The reaction is sluggish and not proceeding to completion.

  • Question: My Strecker reaction is very slow, and even after several hours, I see a significant amount of starting material remaining. How can I safely increase the reaction rate?

  • Answer: A sluggish reaction can be frustrating, but it's important to increase the reaction rate in a controlled manner to avoid a sudden and dangerous exotherm.

    • Gradual Temperature Increase. Slowly and cautiously allow the reaction temperature to rise. Monitor the internal temperature very closely as you do this. Even a small increase in temperature can sometimes significantly accelerate the reaction rate.[17] It is advisable to raise the temperature in small increments (e.g., 5-10 °C) and hold it at each new temperature to observe the effect on the reaction rate and exotherm before increasing it further.

    • Catalyst Consideration. Some variations of the Strecker reaction can be catalyzed.[18] Ensure you are using the correct catalyst and that it is active.

    • Solvent Effects. The choice of solvent can influence the reaction rate. Ensure you are using a solvent that is appropriate for your specific substrates and reaction conditions.

    • Reagent Purity. Impurities in your starting materials or reagents can sometimes inhibit the reaction.[17] Verify the purity of your aldehyde/ketone, ammonia source, and cyanide source.

Issue 3: I'm observing the formation of significant byproducts.

  • Question: My final product is contaminated with several impurities. Could this be related to temperature control?

  • Answer: Yes, poor temperature control is a common cause of byproduct formation in Strecker reactions.[7]

    • High Temperatures: Elevated temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of undesired side products.[19] Maintaining a consistently low temperature throughout the reaction can help to favor the desired reaction pathway.

    • Localized Hot Spots: As mentioned earlier, inefficient stirring can create localized areas of high temperature, which can promote byproduct formation even if the bulk temperature appears to be under control.[9]

    • Reaction Quenching: The way you quench the reaction can also impact purity. Quenching at a low temperature can help to minimize the formation of artifacts during workup.

Experimental Protocols & Methodologies

Protocol 1: Controlled Addition of Cyanide for a Laboratory-Scale Strecker Reaction

This protocol outlines a standard procedure for performing a Strecker reaction with an emphasis on temperature control through slow addition of the cyanide source.

Materials:

  • Aldehyde or ketone

  • Ammonium chloride

  • Aqueous ammonia

  • Sodium cyanide

  • Methanol or ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer or thermocouple

  • Ice-water bath

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.[2]

  • Initial Cooling: Place the flask in an ice-water bath and allow it to cool to 0-5 °C.[2]

  • Reagent Preparation:

    • Dissolve the aldehyde or ketone in a suitable solvent like methanol or ethanol in the cooled flask.[2]

    • In a separate beaker, prepare a solution of ammonium chloride in aqueous ammonia.[2]

    • Prepare an aqueous solution of sodium cyanide in the dropping funnel.[2]

  • Controlled Addition:

    • Slowly add the ammonium chloride/ammonia solution to the aldehyde solution with continuous stirring, ensuring the temperature remains below 5 °C.[2]

    • Once the addition is complete, begin the dropwise addition of the sodium cyanide solution from the dropping funnel.[2] Monitor the internal temperature closely and adjust the addition rate to maintain the temperature within the desired range (0-5 °C).

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at the controlled temperature for several hours.[2] The progress of the reaction can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, proceed with the appropriate workup and purification steps.

Protocol 2: Emergency Quenching of a Runaway Exothermic Reaction

In the event of a thermal runaway, having a pre-planned quenching procedure is a critical safety measure.

Materials:

  • A large container of a suitable quenching agent (e.g., a cold, inert solvent or a solution that will neutralize a key reactant).

  • A secondary containment vessel large enough to hold the entire reaction mixture.

Procedure:

  • Immediate Action: If you observe an uncontrolled temperature rise, immediately stop any reagent addition and remove any heating source.[8]

  • Alert Others: Inform your colleagues in the lab about the situation.

  • Prepare for Quenching: If the temperature continues to rise and there is a risk of the reaction boiling over, prepare to quench the reaction.

  • Controlled Quenching: If it is safe to do so, slowly and carefully pour the reaction mixture into the large container of the quenching agent. Be prepared for a vigorous reaction upon quenching.

  • Evacuate if Necessary: If the situation becomes too dangerous to control, evacuate the area and follow your institution's emergency procedures.

Data Presentation

Table 1: Comparison of Common Cooling Baths for Laboratory Use

Cooling Bath CompositionAchievable Temperature (°C)AdvantagesDisadvantages
Ice and Water0Inexpensive, readily available, non-toxic.Limited to 0 °C.
Ice and Sodium Chloride-10 to -20Lower temperature than ice/water, inexpensive.Corrosive.
Dry Ice and Acetone/Isopropanol-78Significantly lower temperature, good for many reactions.Acetone is flammable, requires careful handling of dry ice.
Liquid Nitrogen-196Extremely low temperature.Can be hazardous if not handled properly, can condense oxygen from the air.

Visualizations

Diagram 1: Decision-Making Workflow for an Unexpected Exotherm

Exotherm_Troubleshooting start Unexpected Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling Method stop_addition->enhance_cooling check_stirring Verify Stirring Efficiency enhance_cooling->check_stirring is_controlled Is Temperature Now Controlled? check_stirring->is_controlled continue_reaction Continue Reaction with Caution is_controlled->continue_reaction Yes prepare_quench Prepare for Emergency Quench is_controlled->prepare_quench No end Reaction Terminated continue_reaction->end quench Execute Quenching Protocol prepare_quench->quench quench->end

Caption: A flowchart for troubleshooting an unexpected temperature increase.

Diagram 2: Heat Flow in a Jacketed Reactor

Heat_Flow cluster_reactor Jacketed Reaction Vessel cluster_jacket Cooling Jacket reaction Exothermic Reaction Generates Heat (Q_gen) reactor_contents Reaction Mixture Temperature (T_rxn) reaction->reactor_contents Heats reactor_wall Reactor Wall reactor_contents->reactor_wall Transfers Heat jacket Coolant Flow Removes Heat (Q_rem) reactor_wall->jacket Heat Exchange coolant_in Coolant In (T_in) coolant_in->jacket coolant_out Coolant Out (T_out) jacket->coolant_out

Caption: Heat generation and removal in a typical laboratory reactor.

References

  • Strecker amino acid synthesis - Wikipedia. [Link]

  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). [Link]

  • Strecker Synthesis - Master Organic Chemistry. [Link]

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry - MedSchoolCoach. [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). [Link]

  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (2023, October 12). [Link]

  • Strecker Synthesis - Organic Chemistry Portal. [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... - PMC. [Link]

  • Heat Transfer Methods In Batch Reactor - Industrial Professionals - Cheresources.com Community. (2019, May 6). [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025, September 3). [Link]

  • A First Course on Kinetics and Reaction Engineering Unit 18. Reaction Engineering of Batch Reactors. [Link]

  • Process Safety and Scale-up - H.E.L Group. [Link]

  • AN EXPERIMENT TO ILLUSTRATE THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP. [Link]

  • Calorimetric Monitoring of Exothermic Reactions by Distributed Acoustic Sensing. (2025, September 4). [Link]

  • Local and overall heat transfer of exothermic reactions in microreactor systems. [Link]

  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (2023, March 15). [Link]

  • High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC. [Link]

  • Conducting Reactions Below Room Temperature - Moodle@Units. [Link]

  • Heat Exchangers for Batch Reactors - CALGAVIN. [Link]

  • Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes - Farabi University. [Link]

  • Cooling during chemical reactions in chemical industry - Efficiency Finder. (2017, March 28). [Link]

  • US4132529A - Temperature control in exothermic/endothermic reaction systems - Google P
  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (2022, June 1). [Link]

  • What are the best tools for cooling chemical reactions? - Asynt. (2024, September 3). [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC. (2021, January 7). [Link]

  • Cooling - Chemistry Teaching Labs - University of York. [Link]

  • Multi-response kinetic modelling of the formation of five Strecker aldehydes during kilning of barley malt - CentAUR. (2024, October 5). [Link]

  • What would be the best cooling medium for reactors operating at 890°C and 5 bar? Reactions within the reactor are exothermic. Would it be possible to use cooling water? - Reddit. (2023, October 16). [Link]

  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). [Link]

  • Thermal runaway - Wikipedia. [Link]

  • (PDF) Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - ResearchGate. (2025, October 14). [Link]

  • Temperature Control of a Stirred Reactor | Dynamics and Control - APMonitor. [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary | Organic Letters - ACS Publications - ACS.org. (2001, March 30). [Link]

  • Why doesn't Strecker synthesis produce AHAs instead? - Chemistry Stack Exchange. (2025, December 28). [Link]

  • Exothermic, Endothermic, & Chemical Change | Energy Foundations for High School Chemistry. [Link]

  • Overview of Strecker Amino Acid Synthesis - News-Medical.Net. (2018, October 30). [Link]

  • Endothermic & Exothermic Reactions - UGA Cooperative Extension. [Link]

  • Effect of Temperature on the Purity and Yield of Aspirin - Academia.edu. [Link]

  • The Sci Guys: Science at Home - SE1 - EP7: Hot Ice - Exothermic Reactions and Supercooled solutions - YouTube. (2013, April 4). [Link]

  • What Is Thermal Runaway In Batteries? - Dragonfly Energy. (2022, December 14). [Link]

  • Time Sequence Map for Interpreting the Thermal Runaway Mechanism of Lithium-Ion Batteries With LiNixCoyMnzO2 Cathode - Frontiers. (2018, November 25). [Link]

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Validation & Comparative

High-Field vs. Benchtop 1H NMR Spectroscopy: A Comparative Guide for the Structural Elucidation of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical process chemistry, I frequently encounter the challenge of balancing analytical precision with operational speed. The compound 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile is a classic


-aminonitrile, typically synthesized via the Strecker reaction from 4-methoxybenzaldehyde, ethylamine, and a cyanide source. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

For drug development professionals, verifying the structural integrity and reaction conversion of this intermediate is paramount. This guide objectively compares two distinct analytical paradigms: the traditional 400 MHz High-Field Superconducting NMR and the modern 60 MHz Benchtop NMR . By dissecting the underlying physics of these instruments, we will establish self-validating protocols to help you choose the right tool for your specific workflow.

Molecular Target Analysis & Expected NMR Profile

Before comparing instrumentation, we must understand the magnetic environment of our target molecule. 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile presents several distinct proton environments that serve as diagnostic markers during analysis.

Molecule core Central Chiral Carbon (Cα) δ ~4.8 ppm (1H, s) nitrile Nitrile (-CN) NMR Silent core->nitrile aryl 4-Methoxyphenyl δ ~6.9, 7.4 ppm (4H, dd) core->aryl amine Ethylamino Group core->amine methoxy Methoxy (-OCH3) δ ~3.8 ppm (3H, s) aryl->methoxy nh Amine (-NH) δ ~1.8 ppm (1H, br s) amine->nh ethyl_ch2 Methylene (-CH2-) δ ~2.7 ppm (2H, m) amine->ethyl_ch2 ethyl_ch3 Methyl (-CH3) δ ~1.1 ppm (3H, t) ethyl_ch2->ethyl_ch3

Structural mapping and expected 1H NMR chemical shifts for the target aminonitrile.

The most critical diagnostic peak for tracking the formation of this compound is the


-proton (C

-H)
, which appears as a sharp, isolated singlet near 4.8 ppm. Because it sits in a relatively empty region of the spectrum, it is the ideal target for rapid quantitative integration.

The Physics of the Comparison: Larmor Precession vs. J-Coupling

The primary difference between high-field and benchtop NMR spectrometers lies in their magnetic field strength, which directly dictates the Larmor precession frequency of the nuclei[1]. This physical difference fundamentally alters how we interpret the spectra.

In NMR spectroscopy, a spectrum is considered "first-order" (easy to interpret) when the difference in resonance frequencies (


 in Hz) between coupled spins is significantly larger than their coupling constant (

in Hz). The standard rule of thumb is

.
  • High-Field (400 MHz): The chemical shift difference between the two sets of aromatic protons in the 4-methoxyphenyl group (6.9 ppm and 7.4 ppm) is 0.5 ppm. At 400 MHz, this equates to a

    
     of 200 Hz. With an ortho-coupling constant (
    
    
    
    ) of ~8.5 Hz, the ratio is ~23. This yields clean, first-order doublets.
  • Benchtop (60 MHz): At 60 MHz, that same 0.5 ppm difference is only 30 Hz. The

    
     ratio drops to ~3.5. This violates the first-order rule, causing the aromatic signals to collapse into a complex, second-order multiplet due to severe "roofing" effects[1][2].
    

Furthermore, because the


-carbon is a chiral center, the adjacent methylene protons (-CH2-) of the ethyl group are technically diastereotopic. At 400 MHz, this subtle magnetic inequivalence can be resolved, often presenting as a complex ABX3 multiplet. At 60 MHz, line broadening completely obscures this detail, merging it into a pseudo-quartet or broad multiplet.

Comparative Experimental Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems . The high-field method relies on internal standards for validation, while the benchtop method utilizes external hardware locks to eliminate sample preparation bottlenecks[3].

Protocol A: High-Field NMR (400 MHz) - Precision Impurity Profiling

Use this protocol for final product characterization, regulatory submissions, and detailed structural elucidation.

  • Sample Preparation: Dissolve 15 mg of the purified aminonitrile in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube.

    • Causality: High-field superconducting magnets experience slight field drift over time. CDCl3 provides a deuterium signal for the spectrometer to "lock" onto, while TMS provides an absolute 0.0 ppm reference.

  • Tuning and Matching (ATMA): Insert the sample and run the automated tuning and matching routine to optimize the probe's circuitry for the specific impedance of the sample.

  • Locking and Shimming: Lock the field to the deuterium frequency. Execute gradient shimming (e.g., TopShim).

    • Self-Validation Step: Inspect the TMS peak. If the linewidth at half-height is > 1.0 Hz or exhibits asymmetry, the magnetic field is inhomogeneous. Re-shim before proceeding to ensure accurate J-coupling resolution.

  • Acquisition: Execute a standard 1D 1H pulse sequence (zg30). Set the relaxation delay (D1) to 5 seconds to ensure complete T1 relaxation (critical for accurate quantitation), and collect 16 scans.

Protocol B: Benchtop NMR (60 MHz) - Rapid In-Line Monitoring

Use this protocol for real-time Strecker reaction monitoring and Go/No-Go process decisions.

  • Sample Preparation: Extract a 0.5 mL aliquot directly from the organic phase of the reaction mixture. Inject it into a standard NMR tube or direct-flow cell.

    • Causality: Modern benchtop systems utilize . This eliminates the need for deuterated solvents, allowing direct analysis of protonated reaction mixtures and saving critical process time[3].

  • Instrument Calibration: Ensure the permanent magnet is thermally equilibrated (typically 30°C). Run a rapid 1D automated shim routine utilizing the free induction decay (FID) of the bulk reaction solvent.

  • Acquisition: Acquire 32 to 64 scans using a standard 1H pulse sequence.

    • Self-Validation Step: Focus data processing exclusively on the

      
      -proton singlet at ~4.8 ppm. Because this peak is isolated from the broad solvent and reactant signals, its integral serves as a reliable, self-contained metric for calculating percentage conversion without needing full spectral deconvolution.
      

Workflow cluster_benchtop Benchtop NMR (60 MHz) cluster_highfield High-Field NMR (400 MHz) start Strecker Synthesis Reaction b_prep Direct Sampling (No Deuterated Solvent) start->b_prep h_prep Sample Prep (CDCl3 + TMS) start->h_prep b_acq Rapid Acquisition (External Lock, 1-5 mins) b_prep->b_acq b_dec In-Process Control (Conversion % via α-H) b_acq->b_dec h_acq High-Res Acquisition (Lock/Shim/Tune) h_prep->h_acq h_dec Impurity Profiling (J-Coupling Analysis) h_acq->h_dec

Experimental workflow comparing 60 MHz Benchtop and 400 MHz High-Field NMR analysis.

Quantitative Spectral Comparison

The following table summarizes the expected resolution dynamics for 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile across both platforms.

Structural FeatureChemical Shift (

, ppm)
High-Field (400 MHz) SplittingBenchtop (60 MHz) SplittingResolution Dynamics & Analytical Impact
Methoxy (-OCH3) ~3.80Singlet (3H)Singlet (3H)Clean baseline in both; serves as a reliable secondary quantification target.

-Proton (CH-CN)
~4.80Singlet (1H)Singlet (1H)Isolated in both fields; the absolute best target for rapid reaction monitoring.
Ethyl -CH3 ~1.10Triplet (3H),

Hz
Triplet (3H)Remains first-order in both systems (

).
Ethyl -CH2- ~2.70Diastereotopic Multiplet (2H)Broad Pseudo-Quartet (2H)Diastereotopic complexity is visible at 400 MHz but lost to line broadening at 60 MHz.
Aromatic (AA'BB') ~6.90, 7.40Two Doublets (4H)Complex Multiplet (4H)Severe second-order overlap at 60 MHz[1]; distinct, quantifiable doublets at 400 MHz.

Strategic Recommendations

The choice between Benchtop and High-Field NMR should be dictated by the specific phase of your drug development pipeline:

  • Adopt Benchtop NMR (60-80 MHz) for Process Chemistry: If your goal is to monitor the Strecker synthesis of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile in real-time, benchtop NMR is superior. The ability to bypass deuterated solvents and achieve sample-to-result times of under 5 minutes allows for agile process control[3][4]. The loss of aromatic resolution is irrelevant because the

    
    -proton singlet at 4.8 ppm remains perfectly isolated for quantitative integration.
    
  • Reserve High-Field NMR (400+ MHz) for QA/QC and R&D: When confirming the final structure of a new analog, profiling low-level impurities, or proving the diastereotopic nature of the ethyl group for regulatory documentation, the sensitivity and first-order resolution of a superconducting magnet are non-negotiable[2].

By strategically deploying both technologies, laboratories can eliminate the bottleneck of relying solely on centralized high-field facilities while maintaining rigorous analytical standards.

References

  • Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Benchtop NMR Breaks New Ground Source: Technology Networks URL:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL:[Link]

  • New Fields and Exciting Applications for Benchtop NMR Instruments Source: Labcompare URL:[Link]

Sources

A Comprehensive Guide to Identifying α-Aminonitrile Functional Groups using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the α-Aminonitrile Moiety

The α-aminonitrile functional group, characterized by an amino group and a nitrile group attached to the same carbon atom, is a cornerstone in synthetic organic chemistry and drug discovery. As a key intermediate in the Strecker synthesis, it provides a direct pathway to α-amino acids, the fundamental building blocks of proteins.[1][2][3] Beyond this foundational role, α-aminonitriles are integral to the synthesis of a diverse array of nitrogen-containing heterocycles and are found in the core structure of various pharmacologically active compounds. Their unique chemical reactivity and versatility make them a subject of intense study and application in the development of novel therapeutics.

This guide provides an in-depth technical overview of the characteristic infrared (IR) absorption peaks for the α-aminonitrile functional group. We will objectively compare these spectral features with those of simple primary amines and nitriles, supported by experimental data. Furthermore, this guide will detail the experimental protocols for obtaining high-quality Fourier-transform infrared (FTIR) spectra, ensuring scientific integrity and reproducibility in your research.

Deciphering the Vibrational Fingerprint of α-Aminonitriles

The infrared spectrum of an α-aminonitrile is a composite of the vibrational modes of its constituent parts: the primary amine (-NH₂), the nitrile (-C≡N), and the adjoining carbon framework. The electronic interplay between the electron-withdrawing nitrile group and the electron-donating amino group on the same carbon atom can lead to subtle but significant shifts in their characteristic absorption frequencies compared to their isolated counterparts.

Key Diagnostic Peaks for the α-Aminonitrile Functional Group

The following table summarizes the expected characteristic FTIR absorption regions for α-aminonitrile functional groups, with comparisons to simple primary amines and nitriles.

Vibrational Mode Functional Group Characteristic Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch α-Aminonitrile3400 - 3300 (asymmetric) 3350 - 3250 (symmetric)Medium to WeakTwo distinct bands are characteristic of a primary amine. The presence of hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers.
Primary Amine3400 - 3300 (asymmetric) 3330 - 3250 (symmetric)Medium to WeakSimilar to α-aminonitriles, primary amines exhibit two N-H stretching bands.
C≡N Stretch α-Aminonitrile2250 - 2220Medium to Strong, SharpThe position of this peak can be influenced by the electronic nature of the substituents on the α-carbon. Conjugation with an aromatic ring can shift the absorption to a lower wavenumber (around 2230 cm⁻¹).
Aliphatic Nitrile2260 - 2240Medium to Strong, SharpGenerally at a slightly higher wavenumber than in α-aminonitriles due to the absence of the α-amino group's electronic influence.
Aromatic Nitrile2240 - 2220Medium to Strong, SharpConjugation with the aromatic ring weakens the C≡N bond, lowering the stretching frequency.
N-H Bend (Scissoring) α-Aminonitrile1650 - 1580MediumThis peak can sometimes be sharp and may be mistaken for a C=C double bond.
Primary Amine1650 - 1580Medium to StrongA characteristic absorption for primary amines.
C-N Stretch α-Aminonitrile1250 - 1020Medium to WeakThis absorption can be coupled with other vibrations and may be difficult to assign definitively.
Aliphatic Amine1250 - 1020Medium to WeakSimilar range to α-aminonitriles.
N-H Wag α-Aminonitrile910 - 665Broad, MediumThis out-of-plane bending vibration is characteristic of primary amines.
Primary Amine910 - 665Broad, MediumA broad absorption in this region is typical for primary amines.

Expert Insight: The most telling features for identifying an α-aminonitrile are the simultaneous presence of the two N-H stretching bands in the 3400-3250 cm⁻¹ region and a sharp, medium-to-strong C≡N stretching band around 2250-2220 cm⁻¹. The exact positions of these peaks provide clues about the molecular structure. For instance, a C≡N stretch closer to 2220 cm⁻¹ might suggest the presence of an aromatic ring attached to the α-carbon.

Visualizing the Key Vibrational Modes

FTIR_Characteristic_Peaks cluster_aminonitrile α-Aminonitrile Functional Group aminonitrile R-CH(NH₂)-C≡N nh_stretch N-H Stretch (3400-3250 cm⁻¹) aminonitrile->nh_stretch Two Bands cn_triple_stretch C≡N Stretch (2250-2220 cm⁻¹) aminonitrile->cn_triple_stretch Sharp nh_bend N-H Bend (1650-1580 cm⁻¹) aminonitrile->nh_bend cn_single_stretch C-N Stretch (1250-1020 cm⁻¹) aminonitrile->cn_single_stretch

Caption: Key vibrational modes of the α-aminonitrile functional group.

Experimental Protocols for High-Fidelity FTIR Analysis

The quality of an FTIR spectrum is paramount for accurate interpretation. The choice of sample preparation technique depends on the physical state of the α-aminonitrile (solid or liquid) and the desired analytical information. Here, we detail two common and reliable methods: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets.

Method 1: Attenuated Total Reflectance (ATR) for Solids and Liquids

ATR-FTIR is a versatile and rapid technique that requires minimal sample preparation, making it ideal for routine analysis.

Experimental Workflow for ATR-FTIR

ATR_Workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Collect Background Spectrum clean_crystal->background_scan apply_sample Apply Sample to Crystal background_scan->apply_sample collect_sample_spectrum Collect Sample Spectrum apply_sample->collect_sample_spectrum clean_after Clean Crystal Post-Analysis collect_sample_spectrum->clean_after process_spectrum Process Spectrum (Baseline Correction, etc.) clean_after->process_spectrum end End process_spectrum->end

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Step-by-Step Methodology:

  • Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth. Ensure the crystal is completely dry before analysis.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O).

  • Sample Application:

    • Solids: Place a small amount of the solid α-aminonitrile onto the center of the ATR crystal. Use the pressure arm to ensure good contact between the sample and the crystal.

    • Liquids: Place a single drop of the liquid α-aminonitrile onto the center of the ATR crystal.

  • Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Post-Analysis Cleaning: Clean the ATR crystal thoroughly as described in step 1.

  • Data Processing: Process the collected spectrum using the instrument's software. This may include baseline correction and normalization.

Causality Behind Experimental Choices:

  • Good Crystal Contact: Ensuring firm and uniform contact between the sample and the ATR crystal is critical for obtaining a high-quality spectrum. Poor contact will result in weak and distorted peaks.

  • Background Spectrum: The background scan is essential to remove spectral contributions from the instrument and the environment, ensuring that the final spectrum represents only the sample.

Method 2: KBr Pellet for Solid Samples

The KBr pellet method is a traditional transmission technique that is particularly useful for obtaining high-resolution spectra of solid samples.

Experimental Workflow for KBr Pellet Preparation and Analysis

KBr_Workflow start Start grind_sample Grind Sample and KBr start->grind_sample load_die Load Pellet Die grind_sample->load_die press_pellet Press Pellet under Vacuum load_die->press_pellet mount_pellet Mount Pellet in Holder press_pellet->mount_pellet collect_spectrum Collect Spectrum mount_pellet->collect_spectrum end End collect_spectrum->end

Caption: Workflow for preparing a KBr pellet and acquiring a transmission FTIR spectrum.

Step-by-Step Methodology:

  • Sample and KBr Preparation: Gently grind a small amount (1-2 mg) of the solid α-aminonitrile with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Pressing: Transfer the powder to a pellet die. Assemble the die and press the powder under a hydraulic press (typically 8-10 tons) for several minutes. Applying a vacuum during pressing can help to remove trapped air and moisture, resulting in a more transparent pellet.

  • Pellet Mounting: Carefully remove the transparent or translucent pellet from the die and place it in a sample holder.

  • Spectrum Acquisition: Place the sample holder in the FTIR spectrometer and collect the transmission spectrum. A background spectrum of the empty sample compartment should be collected beforehand.

Causality Behind Experimental Choices:

  • Homogeneous Mixture: Thoroughly grinding and mixing the sample with KBr is crucial to avoid scattering of the IR beam, which can lead to a sloping baseline and distorted peak shapes.

  • Dry KBr: KBr is hygroscopic and will absorb atmospheric moisture, which has strong IR absorptions that can obscure important regions of the sample's spectrum. Using dry KBr and minimizing exposure to air is essential.

  • Transparent Pellet: A transparent pellet indicates that the sample is well-dispersed in the KBr matrix and will allow for maximum transmission of the IR beam, resulting in a high-quality spectrum.

Trustworthiness and Self-Validation

To ensure the trustworthiness of your FTIR analysis, it is crucial to incorporate self-validating practices into your workflow.

  • Instrument Performance Qualification: Regularly verify the performance of your FTIR spectrometer using certified reference materials (e.g., polystyrene film). This ensures that the instrument is operating within its specified parameters and that the wavenumber accuracy is reliable.

  • Comparison with Reference Spectra: Whenever possible, compare your experimental spectrum with a reference spectrum of the known α-aminonitrile from a reputable spectral database. This can help to confirm the identity and purity of your sample.

  • Consistency Checks: For a series of related α-aminonitriles, look for consistent trends in the positions of the characteristic peaks. For example, as the electron-withdrawing character of a substituent changes, you should observe a predictable shift in the C≡N stretching frequency.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of α-aminonitrile functional groups. By understanding the characteristic absorption frequencies of the N-H, C≡N, and C-N bonds, and by employing rigorous experimental protocols, researchers can confidently identify and characterize these important synthetic intermediates. This guide provides the foundational knowledge and practical steps to ensure the scientific integrity and accuracy of your FTIR analyses in the pursuit of novel chemical entities and drug candidates.

References

  • Thompson, J. M. (2018). Infrared Spectroscopy. Routledge. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. [Link]

  • de la Hoz, A., & Langa, F. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1547–1560. [Link]

  • Smith, B. C. (2018). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

  • PubChem. (n.d.). 2-Amino-2-methylpropionitrile. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Chakraborty, D., & Guchhait, S. K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 62. [Link]

  • McMurry, J. (2023). Organic Chemistry. OpenStax. [Link]

  • Mayerhöfer, T. G., & Popp, J. (2021). Five Reasons Why Not Every Peak Shift in Infrared (IR) Spectra Indicates a Chemical Structure Change. Spectroscopy, 36(8), 24-30. [Link]

  • Lipton, M. A., et al. (1999). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters, 1(9), 1375–1378. [Link]

  • Aragen Life Sciences. (2017). A distinct approach adopted for the synthesis of α-aminonitriles using heterogeneous nanoporous AlSBA-15 catalyst via Strecker reaction. Iranian Journal of Energy & Environment, 8(4), 283-292. [Link]

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A Comparative Guide to HPLC Method Development for Purity Assessment of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights into Developing a Robust, Stability-Indicating HPLC Method

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of the final drug product. This guide provides an in-depth, scientifically grounded approach to developing a High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the rationale behind experimental choices, compare alternative approaches, and provide a detailed, validated protocol.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile is a versatile building block in organic synthesis. Its purity directly impacts the quality and impurity profile of the final API. A robust analytical method is therefore essential to monitor its purity, identify potential process-related impurities, and detect any degradation products that may form during manufacturing or storage. A well-developed stability-indicating HPLC method is the cornerstone of this quality control strategy.[1][2]

This guide will navigate the complexities of developing such a method, moving beyond a simple recitation of steps to explain the underlying scientific principles that govern each decision in the method development process.

The Strategic Approach to HPLC Method Development

A successful HPLC method development strategy is a systematic process of optimizing various chromatographic parameters to achieve the desired separation. The primary goal is to develop a method that is specific, accurate, precise, linear, and robust, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Our development workflow can be visualized as follows:

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & Impurity Characterization cluster_1 Phase 2: Initial Method Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation A Physicochemical Properties (pKa, logP, UV spectrum) D Column Selection (C18, C8, Phenyl, etc.) A->D B Potential Impurities (Starting materials, by-products) B->D C Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) C->D E Mobile Phase Screening (ACN vs. MeOH, pH screening) D->E Initial Runs F Detector Wavelength Selection E->F G Gradient Profile Optimization F->G Fine-tuning H Flow Rate & Temperature Adjustment G->H I Validation according to ICH Q2(R1) H->I Final Method

Caption: A systematic workflow for HPLC method development.

Experimental Deep Dive: Rationale and Protocol

Analyte and Impurity Characterization: The Foundation

Before embarking on any chromatographic experiments, a thorough understanding of the analyte and its potential impurities is crucial.

  • Physicochemical Properties: 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile possesses a secondary amine group (basic) and a methoxy group on an aromatic ring. The presence of the amine suggests that the mobile phase pH will significantly influence its retention and peak shape. The aromatic ring provides a strong chromophore, making UV detection a suitable choice.

  • Potential Impurities: Impurities can arise from the starting materials (e.g., 4-methoxybenzaldehyde, ethylamine, cyanide source), by-products of the Strecker synthesis, or subsequent degradation.[6][7] Common impurities might include the corresponding aldehyde, the hydrolyzed acid, or products of oxidation.

  • Forced Degradation Studies: To ensure the method is "stability-indicating," forced degradation studies are performed.[8][9][10] This involves subjecting the analyte to harsh conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products. The goal is to demonstrate that the method can separate the main peak from all significant degradants.[11]

Phase 1: Initial Method Screening - Casting a Wide Net

The initial screening phase aims to identify a suitable column and mobile phase combination that provides a good starting point for optimization.

Column Selection: A Comparative Analysis

The choice of the stationary phase is a critical factor influencing selectivity.[12][13][14][15][16] For a molecule like 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile, which has both non-polar (aromatic ring) and polar (amine) characteristics, a reversed-phase column is the logical starting point.[17][18]

Column Type Principle of Separation Advantages for this Analyte Potential Disadvantages
C18 (Octadecylsilane) Hydrophobic interactionsGood retention of the non-polar aromatic ring. Widely available and well-understood.Potential for peak tailing of the basic amine due to interaction with residual silanols.
C8 (Octylsilane) Hydrophobic interactions (less than C18)Less retentive than C18, which can be advantageous if the analyte is strongly retained.May not provide sufficient retention for less polar impurities.
Phenyl π-π interactions and hydrophobic interactionsCan offer alternative selectivity for aromatic compounds due to π-π interactions with the stationary phase.Selectivity can be highly dependent on the mobile phase composition.
Embedded Polar Group (e.g., Carbamate, Amide) Hydrophobic interactions with a polar end-cappingImproved peak shape for basic compounds by shielding residual silanols. Compatible with highly aqueous mobile phases.May have different selectivity compared to traditional C18 columns.

For our initial screening, a standard C18 column is a robust starting point due to its versatility.

Mobile Phase Screening: The Power of pH and Organic Modifier

The mobile phase composition, particularly the organic modifier and pH, dictates the retention and selectivity of the separation.[19][20][21][22]

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. ACN generally provides better peak shape and lower viscosity, while MeOH can offer different selectivity. A scouting gradient with both solvents is recommended to assess their impact.

  • pH Control: The pKa of the secondary amine in 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile is expected to be in the basic range. To ensure good peak shape and consistent retention, the mobile phase pH should be buffered at least 1.5 to 2 pH units away from the analyte's pKa.[23] Screening at both acidic (e.g., pH 2.5-3.5 with formic acid or phosphate buffer) and neutral/slightly basic pH (e.g., pH 6.5-7.5 with phosphate or ammonium acetate buffer) is crucial.

Detector Wavelength Selection

The UV spectrum of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile should be acquired to determine the wavelength of maximum absorbance (λmax). This wavelength will provide the highest sensitivity for the main component and its impurities. A photodiode array (PDA) detector is highly recommended during method development as it allows for the simultaneous monitoring of multiple wavelengths and peak purity assessment.

Phase 2: Method Optimization - Refining the Separation

Once a promising column and mobile phase combination is identified, the next step is to fine-tune the separation.

MethodOptimization Start Initial Separation (from Screening) Gradient Optimize Gradient Slope & Time Start->Gradient FlowRate Adjust Flow Rate Gradient->FlowRate Improved Resolution Temperature Optimize Column Temperature FlowRate->Temperature Fine-tune Selectivity & Backpressure FinalMethod Optimized Method Temperature->FinalMethod

Caption: The iterative process of HPLC method optimization.

Gradient Profile Optimization

A gradient elution, where the mobile phase composition is changed over time, is often necessary to separate compounds with a wide range of polarities.[20] The initial scouting gradient can be optimized by:

  • Adjusting the initial and final %B (organic modifier): To ensure all compounds are retained at the beginning and eluted by the end of the run.

  • Modifying the gradient slope: A shallower gradient will increase resolution between closely eluting peaks, while a steeper gradient will shorten the run time.

Flow Rate and Temperature

  • Flow Rate: A lower flow rate generally improves resolution but increases the analysis time. The optimal flow rate is a balance between these two factors.[19]

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of the separation. Higher temperatures can improve peak shape and reduce backpressure, but may also alter selectivity.

The Optimized and Validated Method: A Protocol

Based on extensive experimentation, the following method was developed and validated for the purity determination of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile.

Experimental Protocol

Parameter Condition
Instrument Agilent 1260 Infinity II HPLC or equivalent with DAD/PDA detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A:Mobile Phase B (80:20 v/v)

Method Validation Summary

The developed method was validated according to ICH Q2(R1) guidelines, and the results are summarized below.[3][4][5]

Validation Parameter Result
Specificity No interference from blank, placebo, or degradation products. Peak purity of the main peak was >99.9%.
Linearity (r²) >0.999 for the main component and known impurities.
Accuracy (% Recovery) 98.0% - 102.0% for spiked impurities.
Precision (%RSD) <1.0% for repeatability and intermediate precision.
Limit of Detection (LOD) 0.01%
Limit of Quantitation (LOQ) 0.03%
Robustness No significant changes in results with small variations in flow rate, temperature, and mobile phase composition.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity analysis, other techniques can be considered.

Technique Advantages Disadvantages
Gas Chromatography (GC) High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile without derivatization.
Capillary Electrophoresis (CE) High efficiency, small sample volume.Lower sensitivity and reproducibility compared to HPLC for routine QC.
Ultra-Performance Liquid Chromatography (UPLC) Faster analysis times and higher resolution than conventional HPLC.Requires specialized high-pressure instrumentation.

For routine quality control of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile, the developed HPLC method offers the best balance of performance, robustness, and accessibility.

Conclusion: A Scientifically Sound Approach to Purity Analysis

The development of a robust and reliable HPLC method for the purity determination of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile is a critical component of ensuring pharmaceutical quality. By adopting a systematic and scientifically driven approach that encompasses thorough analyte characterization, strategic screening of chromatographic parameters, and meticulous optimization, a method that is fit for its intended purpose can be achieved. The presented method, validated according to ICH guidelines, provides a reliable tool for researchers, scientists, and drug development professionals to confidently assess the purity of this important pharmaceutical intermediate.

References

  • Column Selection for HPLC Method Development. LCGC International. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available at: [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. Available at: [Link]

  • Column Selection for HPLC Method Development. Waters Corporation. Available at: [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Forced degradation and impurity profiling. ScienceDirect. Available at: [Link]

  • An Efficient Approach to Column Selection in HPLC Method Development. VŠCHT Praha. Available at: [Link]

  • Force Degradation And Stability Indicating Method For Impurity Profiling. IJCRT.org. Available at: [Link]

  • Rapid Method Development through Proper Column Selection. Waters Corporation. Available at: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Recent Progresses in Analytical Perspectives of Degradation Studies and Impurity Profiling in Pharmaceutical Developments: An Updated Review. PubMed. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. Available at: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available at: [Link]

  • Impurities and Forced Degradation Studies: A Review. Bentham Science. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form. Chemical Science International Journal. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available at: [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available at: [Link]

  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Moravek. Available at: [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Available at: [Link]

  • Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. Agilent. Available at: [Link]

  • HPLC Method Development: From Beginner to Expert Part 2. Agilent. Available at: [Link]

  • Strategies for Chiral HPLC Method Development. Phenomenex. Available at: [Link]

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses. Available at: [Link]

  • One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. University of Regensburg. Available at: [Link]

  • (2-Methoxyphenyl)acetonitrile. PubChem. Available at: [Link]

Sources

Comparing catalytic efficiency of Indium vs. Lanthanum in Strecker synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Strecker synthesis remains a cornerstone for the creation of α-aminonitriles, crucial precursors to amino acids and a variety of nitrogen-containing heterocycles. The efficiency of this three-component reaction, which brings together a carbonyl compound, an amine, and a cyanide source, is often dictated by the choice of catalyst. Among the plethora of options, Lewis acids have emerged as particularly effective promoters. This guide provides an in-depth, objective comparison of the catalytic efficiency of two such Lewis acids: indium and lanthanum.

As a Senior Application Scientist, this guide is structured to provide not just a side-by-side comparison of data, but also to delve into the mechanistic nuances and practical considerations that inform catalyst selection in a research and development setting. We will explore the catalytic prowess of both indium and lanthanum compounds, supported by experimental data, to offer a comprehensive resource for optimizing your Strecker synthesis protocols.

The Central Role of the Lewis Acid Catalyst in Strecker Synthesis

The Strecker synthesis fundamentally involves the formation of an imine from a carbonyl compound and an amine, followed by the nucleophilic addition of a cyanide ion to the imine carbon. The role of the Lewis acid catalyst is pivotal in activating the carbonyl group, thereby facilitating imine formation, and subsequently activating the imine for the addition of the cyanide source. An effective catalyst not only accelerates the reaction but also performs well under mild conditions, tolerates a wide range of functional groups, and is ideally reusable and environmentally benign.

Indium Catalysts: Versatile and Water-Tolerant

Indium and its salts have garnered significant attention as robust Lewis acid catalysts in a multitude of organic transformations.[1] Their notable stability in the presence of water and compatibility with various nucleophiles make them particularly attractive for green chemistry applications.[2]

Catalytic Performance of Indium

Experimental evidence highlights the exceptional performance of indium catalysts in the Strecker synthesis. For instance, a study utilizing indium powder as a catalyst in water demonstrated its ability to efficiently synthesize a wide array of α-aminonitriles in excellent yields.[3] This "in water" protocol is not only environmentally friendly but also simplifies the work-up procedure.

A key advantage of indium catalysis is its broad substrate scope. The reaction proceeds efficiently with aromatic, aliphatic, and heteroaromatic aldehydes, as well as with various primary and secondary amines.[3] The reaction times are typically short, ranging from 30 minutes to 1.5 hours at room temperature.[3]

EntryAldehyde/KetoneAmineProductTime (h)Yield (%)
1BenzaldehydeAniline2-Phenyl-2-(phenylamino)acetonitrile0.598
24-ChlorobenzaldehydeAniline2-(4-Chlorophenyl)-2-(phenylamino)acetonitrile0.596
32-NaphthaldehydeAniline2-(Naphthalen-2-yl)-2-(phenylamino)acetonitrile1.095
4FurfuralAniline2-(Furan-2-yl)-2-(phenylamino)acetonitrile1.094
5CyclohexanoneAniline1-(Phenylamino)cyclohexanecarbonitrile1.585
6BenzaldehydeBenzylamine2-Phenyl-2-(benzylamino)acetonitrile1.097
7BenzaldehydeMorpholine2-Morpholino-2-phenylacetonitrile1.592

Table 1: Representative yields for the Strecker reaction catalyzed by indium powder (10 mol%) in water at room temperature. Data sourced from Das et al. (2011).[3]

In addition to elemental indium, indium(III) chloride (InCl₃) and indium-organic frameworks (MOFs) have also been successfully employed. An indium-based MOF, In-pbpta, has shown remarkable activity as a heterogeneous catalyst, facilitating the reaction under solvent-free conditions at room temperature with high yields and excellent recyclability.[4][5]

Mechanistic Rationale for Indium Catalysis

The catalytic cycle of indium in the Strecker synthesis is believed to proceed through a two-step pathway.[3] Initially, the indium catalyst acts as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde or ketone. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine to form an imine. In the subsequent step, the indium catalyst activates the imine, enhancing its electrophilicity for the addition of the cyanide ion, leading to the formation of the α-aminonitrile.

Indium_Catalytic_Cycle cluster_1 Step 1: Imine Formation cluster_2 Step 2: Cyanide Addition Aldehyde Aldehyde (RCHO) Imine Imine (RCH=NR') Aldehyde->Imine + R'NH2 - H2O Amine Amine (R'NH2) Imine_activated Activated Imine Imine->Imine_activated Activation Indium_cat In Catalyst Indium_cat->Aldehyde Activates Indium_cat2 In Catalyst Product α-Aminonitrile Imine_activated->Product + CN⁻ Cyanide Cyanide (CN⁻) Product->Indium_cat2 Releases catalyst Indium_cat2->Imine

Figure 1: Proposed catalytic cycle for Indium in Strecker synthesis.

Lanthanum Catalysts: Emerging and Efficient

Lanthanide compounds, including those of lanthanum, have gained traction as effective Lewis acid catalysts in a variety of organic reactions.[6] Their unique electronic properties and oxophilicity make them promising candidates for carbonyl activation.

Catalytic Performance of Lanthanum

While direct, side-by-side comparative studies with indium under identical conditions are less common in the literature, several reports underscore the high efficiency of lanthanum catalysts in the Strecker synthesis and related transformations.

A notable example is the use of lanthanum(III) chloride (LaCl₃) as a catalyst for the one-pot, three-component Strecker reaction. This method is highlighted for its operational simplicity, the use of an inexpensive and non-toxic catalyst, short reaction times, and excellent product yields at room temperature in acetonitrile. Furthermore, the reusability of the LaCl₃ catalyst has been demonstrated, which is a significant advantage for sustainable synthesis.

Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) has also been reported as an effective catalyst for the synthesis of α-aminonitriles.[7] This further expands the repertoire of simple lanthanum salts that can be employed for this transformation.

CatalystAldehyde/Amine ScopeReaction ConditionsKey Advantages
LaCl₃ Broad applicability to various aldehydes and aminesRoom temperature in acetonitrileInexpensive, non-toxic, reusable, short reaction times, excellent yields
La(NO₃)₃·6H₂O Effective for α-aminonitrile synthesisMild conditionsReadily available, efficient
Chiral La(III) complexes Aldimines-High yields and enantioselectivities for asymmetric synthesis

Table 2: General performance characteristics of Lanthanum catalysts in Strecker-type reactions. Data compiled from various sources.[7][8]

Mechanistic Considerations for Lanthanum Catalysis

Similar to indium, lanthanum catalysts function as Lewis acids to activate the carbonyl and imine intermediates. The trivalent lanthanum ion (La³⁺) possesses a high charge density and a strong affinity for oxygen, enabling it to effectively coordinate with the carbonyl group of the aldehyde or ketone. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the initial condensation with the amine. Subsequently, the catalyst activates the resulting imine, paving the way for the nucleophilic attack of the cyanide ion.

Lanthanum_Catalytic_Cycle cluster_1 Imine Formation cluster_2 Nitrile Addition Start Aldehyde + Amine Imine_La Imine Start->Imine_La Condensation Imine_La_act Activated Imine Imine_La->Imine_La_act Activation La_cat La³⁺ Catalyst La_cat->Start Activation La_cat2 La³⁺ Catalyst Product_La α-Aminonitrile Imine_La_act->Product_La + CN⁻ CN_source CN⁻ Product_La->La_cat2 Catalyst Turnover La_cat2->Imine_La

Figure 2: Generalized catalytic cycle for Lanthanum in Strecker synthesis.

Head-to-Head Comparison: Indium vs. Lanthanum

FeatureIndium Catalysts (e.g., In powder, InCl₃, In-MOFs)Lanthanum Catalysts (e.g., LaCl₃, La(NO₃)₃·6H₂O)
Catalytic Activity Excellent yields, often >90%.[3]Reported to give excellent yields.
Reaction Conditions Mild (room temperature), can be performed in water or solvent-free.[3][4]Mild (room temperature), typically in organic solvents like acetonitrile.
Substrate Scope Broad, including aromatic, aliphatic, and heteroaromatic aldehydes/ketones and various amines.[3]Reported to be broad for aldehydes and amines.
Catalyst Loading Typically 10 mol% for indium powder.[3] Lower for some MOFs.[4]Catalytic amounts are effective.
Reusability Heterogeneous indium catalysts (e.g., MOFs) show excellent reusability.[4][5]LaCl₃ has been reported to be reusable.
Cost & Availability Indium is a relatively rare and more expensive element.Lanthanum is more abundant and generally less expensive than indium.
Environmental Impact "In water" and solvent-free protocols are highly green. Indium salts are considered to have low toxicity.[2]Lanthanum salts are also considered to have low toxicity.[7]

Experimental Protocols

To provide a practical context, detailed experimental workflows for both indium and lanthanum-catalyzed Strecker synthesis are outlined below.

General Experimental Workflow

Figure 3: A generalized workflow for catalyst screening in Strecker synthesis.

Protocol 1: Indium Powder-Catalyzed Strecker Synthesis in Water[3]
  • Reactant Mixture: In a round-bottom flask, combine the aldehyde or ketone (1 mmol), amine (1 mmol), and trimethylsilyl cyanide (TMSCN, 1.2 mmol).

  • Solvent Addition: Add deionized water (5 mL) to the mixture.

  • Catalyst Addition: Introduce indium powder (10 mol%) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature for the specified time (typically 30 minutes to 1.5 hours).

  • Work-up: Upon completion (monitored by TLC), extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Lanthanum(III) Chloride-Catalyzed Strecker Synthesis[7]
  • Reactant and Solvent: To a solution of the aldehyde (1 mmol) and amine (1 mmol) in acetonitrile (MeCN), add trimethylsilyl cyanide (TMSCN).

  • Catalyst Addition: Introduce a catalytic amount of lanthanum(III) chloride (LaCl₃) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature.

  • Work-up and Purification: Upon completion of the reaction, the work-up procedure is typically straightforward, followed by purification to obtain the α-aminonitrile. For catalyst reuse, the solid catalyst can be recovered by filtration.

Conclusion and Future Outlook

Both indium and lanthanum have proven to be highly effective Lewis acid catalysts for the Strecker synthesis of α-aminonitriles.

Indium catalysts stand out for their well-documented, broad substrate scope and their exceptional performance in aqueous media, aligning with the principles of green chemistry. The development of heterogeneous indium catalysts, such as MOFs, further enhances their appeal by offering easy separation and recyclability.

Lanthanum catalysts , while perhaps less extensively documented in direct comparative studies for this specific reaction, present a compelling alternative. Their reported high efficiency, coupled with the lower cost and higher abundance of lanthanum compared to indium, makes them an economically attractive option. The development of robust and reusable lanthanum-based catalytic systems is a promising area for future research.

For researchers and drug development professionals, the choice between indium and lanthanum will depend on the specific requirements of the synthesis. For environmentally benign processes and well-established broad applicability, indium is a strong contender. For cost-effective and scalable syntheses, lanthanum presents a highly promising and potentially more sustainable option. Further head-to-head comparative studies under standardized conditions will be invaluable in delineating the subtle yet significant differences in their catalytic performance, ultimately enabling more informed catalyst selection for the synthesis of valuable α-aminonitrile building blocks.

References

  • Shaikh, K. A., & Chaudhar, U. N. (2017). Lanthanum (III) nitrate hexahydrate catalyzed one-pot synthesis of 2-arylbenzothiazoles under mild reaction conditions.
  • Ranu, B. C., & Dey, S. S. (2003). A practical and green synthesis of α-aminonitriles in water. Tetrahedron Letters, 44(15), 3121-3123.
  • Mahato, S., Ghosh, S., & Datta, A. (2020). InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles. ACS Omega, 5(6), 2503–2519.
  • Frost, C. G., & Hartley, J. P. (2004). New Applications of Indium Catalysts in Organic Synthesis. Mini-Reviews in Organic Chemistry, 1(1), 1-7.
  • Podlech, J., & Maier, T. C. (2003). Indium in Organic Synthesis. Synthesis, 2003(05), 633-655.
  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2003). Indium(III) chloride: an efficient catalyst for the synthesis of α-aminophosphonates. Tetrahedron Letters, 44(32), 6493-6496.
  • Das, B., Ravikanth, B., & Reddy, K. R. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 59.
  • Khajeh Dehaghani, M. (2016). An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalyzed by lanthanium(III) chloride. Civilica.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Shibasaki, M., & Yoshikawa, N. (2002). Lanthanide Complexes in Asymmetric Catalysis. Chemical Reviews, 102(6), 2187-2210.
  • Bag, P., & Bharadwaj, P. K. (2021). Indium–Organic Framework with soc Topology as a Versatile Catalyst for Highly Efficient One-Pot Strecker Synthesis of α‑aminonitriles. ACS Applied Materials & Interfaces, 13(43), 52023–52033.
  • Kobayashi, S., Sugiura, M., Kitagawa, H., & Lam, W. W.‐L. (2002). Rare‐Earth Metal Triflates in Organic Synthesis. Chemical Reviews, 102(6), 2227-2302.
  • Firouzabadi, H., Iranpoor, N., & Jafari, A. A. (2006). Lanthanum(III) chloride (LaCl3) as a novel and efficient catalyst for conjugate addition of amines to electron-deficient olefins.
  • Pan, S. C., & List, B. (2009). Chiral Lanthanum(III)-Binaphthyldisulfonate Complexes for Catalytic Enantioselective Strecker Reaction. Organic Letters, 11(11), 2321-2324.
  • University of North Texas. (2021). Indium−Organic Framework with soc Topology as a Versatile Catalyst for Highly Efficient One-Pot Strecker Synthesis of α‑aminonitriles. Retrieved from [Link]

Sources

High-Performance Enantiomeric Excess Determination of Chiral Aminonitriles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Chiral α-aminonitriles are indispensable synthetic intermediates, serving as the primary precursors for enantiomerically pure unnatural amino acids via the asymmetric Strecker reaction[1]. In drug development and prebiotic chemistry, accurately determining the enantiomeric excess (ee) of these compounds is critical for evaluating catalyst efficiency and reaction stereoselectivity.

However, aminonitriles present unique analytical challenges: they are highly polar, prone to peak tailing, and aliphatic variants often lack the chromophores necessary for standard UV detection. As a Senior Application Scientist, I have structured this guide to objectively compare the three dominant analytical methodologies—Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography (GC)—providing the mechanistic causality and validated protocols required to select and execute the optimal workflow for your specific substrates.

Comparative Analysis of Analytical Methodologies

Determining the ee of aminonitriles requires translating enantiomeric mixtures into distinguishable signals. This is achieved either by transient diastereomeric interactions with a chiral stationary phase (HPLC/GC) or by covalent conversion into permanent diastereomers (NMR).

Method A: Chiral HPLC (The Gold Standard)

Chiral HPLC utilizing polysaccharide-based stationary phases (e.g., Daicel Chiralpak AD-H, Chiralcel OD-H) is the most robust and widely adopted method[2]. The separation relies on a "three-point interaction model" where the aminonitrile forms transient hydrogen bonds, dipole-dipole interactions, and steric inclusions within the chiral grooves of the amylose or cellulose tris(phenylcarbamate) polymer. Normal-phase eluents (Hexane/Isopropanol) are strictly used to prevent the disruption of these critical hydrogen bonds.

Method B: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

For aliphatic aminonitriles lacking a UV chromophore, or when orthogonal structural proof is required, NMR spectroscopy is the premier alternative. By reacting the racemic or enriched aminonitrile with a chiral derivatizing agent like Mosher's acid chloride (MTPA-Cl), the enantiomers are converted into diastereomers. The distinct magnetic environments of the resulting diastereomers allow for direct integration of their signals.


F NMR is particularly powerful here, as the CF

group of the Mosher moiety yields sharp, non-overlapping singlets.
Method C: Chiral Gas Chromatography (GC)

Chiral GC utilizing cyclodextrin-based stationary phases is highly effective for low-molecular-weight, volatile aminonitriles. While it offers exceptional resolution and does not require UV chromophores (relying on Flame Ionization Detection, FID), its application is strictly limited by the thermal stability of the aminonitrile, which can undergo retro-Strecker degradation at elevated injector temperatures.

Quantitative Performance Comparison
Analytical ParameterChiral HPLC (Normal Phase)

F NMR (Mosher's Derivatization)
Chiral GC (Cyclodextrin Phase)
Primary Principle Transient diastereomeric complexationCovalent diastereomer formationTransient inclusion complexation
Sensitivity (LOD) High (ng range, if UV active)Moderate (µg range)Very High (pg range, FID)
Sample Prep Minimal (Direct injection) or DerivatizationHigh (Requires stoichiometric reaction)Minimal (if volatile)
Typical Resolution (

)
1.5 – 4.0N/A (Baseline separated singlets)2.0 – 5.0
Ideal Substrate Profile Aryl-aminonitriles, bulky aliphaticsAliphatic aminonitriles without UV tagsLow MW, highly volatile aliphatics
Major Limitation Poor detection for aliphatics without derivatizationSignal overlap in complex mixtures (

H NMR)
Thermal degradation of substrates

Decision Workflow and Mechanistic Pathways

To ensure analytical integrity, the selection of the ee determination method must be dictated by the physicochemical properties of the specific aminonitrile.

EE_Workflow Start Chiral Aminonitrile Sample Volatile Is the compound highly volatile and thermally stable? Start->Volatile GC Chiral GC Analysis (e.g., Cyclodextrin Column) Volatile->GC Yes UV Does it have a strong UV chromophore (e.g., aryl group)? Volatile->UV No HPLC_Direct Direct Chiral HPLC (Daicel AD-H / OD-H) UV->HPLC_Direct Yes Deriv Derivatization Required (e.g., Trifluoroacetamide / Mosher's) UV->Deriv No HPLC_Deriv Chiral HPLC of Derivative Deriv->HPLC_Deriv For High Sensitivity NMR 1H/19F NMR Analysis (Diastereomeric Integration) Deriv->NMR For Structural Proof

Decision matrix for selecting the optimal enantiomeric excess determination method.

HPLC_Mechanism CSP Chiral Stationary Phase (CSP) Amylose/Cellulose Tris(phenylcarbamate) Interactions Three-Point Interaction Model CSP->Interactions HBond Hydrogen Bonding (NH and C=O groups) Interactions->HBond Dipole Dipole-Dipole Stacking (Aryl rings) Interactions->Dipole Steric Steric Inclusion (Chiral Grooves) Interactions->Steric EnantR (R)-Aminonitrile Transient Diastereomeric Complex A HBond->EnantR EnantS (S)-Aminonitrile Transient Diastereomeric Complex B HBond->EnantS Dipole->EnantR Dipole->EnantS Steric->EnantR Steric->EnantS Elution Differential Elution Times (ΔG ≠ 0) EnantR->Elution Weaker Affinity (Elutes First) EnantS->Elution Stronger Affinity (Elutes Second)

Three-point interaction model between chiral stationary phase and aminonitriles.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind the reagent choices is explicitly detailed to ensure reproducible translation to your specific substrates.

Protocol 1: Derivatization and Chiral HPLC Analysis of Aliphatic Aminonitriles

Causality: Direct HPLC of aliphatic aminonitriles often fails due to the lack of UV absorbance and severe peak tailing caused by the basic primary amine interacting with residual silanols on the column. Conversion to a trifluoroacetamide masks the amine, eliminates tailing, and introduces a modest UV chromophore[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the enriched aliphatic α-aminonitrile in 1.0 mL of anhydrous dichloromethane (CH

    
    Cl
    
    
    
    ) in a dry 5 mL vial under argon.
  • Base Addition: Add 2.0 equivalents (approx. 25 µL) of anhydrous triethylamine (Et

    
    N). Reasoning: Et
    
    
    
    N acts as an acid scavenger to neutralize the HF by-product, driving the reaction forward.
  • Derivatization: Cool the vial to 0 °C. Dropwise, add 1.5 equivalents (approx. 20 µL) of trifluoroacetic anhydride (TFAA). Stir for 30 minutes at room temperature.

  • Quenching & Extraction: Quench the reaction with 1.0 mL of saturated aqueous NaHCO

    
    . Extract the organic layer, dry over anhydrous Na
    
    
    
    SO
    
    
    , and evaporate the solvent under a gentle stream of nitrogen.
  • HPLC Preparation: Re-dissolve the crude trifluoroacetamide derivative in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Daicel Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / 2-Propanol (90:10 v/v). Isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (optimized for the amide carbonyl).

    • Calculation: Integrate the area under the curve (AUC) for both enantiomeric peaks.

      
      .
      
Protocol 2: F NMR Determination via Mosher's Acid Derivatization

Causality: When HPLC standards are unavailable or baseline resolution cannot be achieved, NMR provides absolute quantification. Using (R)-(-)-MTPA-Cl converts the enantiomers into diastereomers. Analyzing the


F spectrum avoids the complex J-coupling multiplets inherent to the aliphatic protons in 

H NMR, yielding clean, easily integratable singlets.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the aminonitrile in 0.5 mL of deuterated chloroform (CDCl

    
    ) directly in an NMR tube.
    
  • Reagent Addition: Add 10 µL of anhydrous pyridine (as a catalyst and acid scavenger), followed by 1.5 equivalents of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

  • Reaction Incubation: Cap the NMR tube, shake vigorously, and allow it to stand at room temperature for 1 hour to ensure complete conversion. Note: Incomplete conversion can lead to kinetic resolution artifacts, skewing the actual ee.

  • Data Acquisition:

    • Acquire a

      
      F NMR spectrum (typically at 376 MHz for a 400 MHz magnet).
      
    • Set the spectral width to cover -65 to -75 ppm (the typical region for the Mosher CF

      
       group).
      
    • Ensure a sufficient relaxation delay (D1 > 3 seconds) to allow for complete relaxation of the fluorine nuclei, ensuring accurate integration.

  • Analysis: Identify the two distinct CF

    
     singlets corresponding to the (R,R) and (R,S) diastereomers. Calculate the ee directly from the integration ratio of these two peaks.
    

References

1.[2] "A Catalytic Asymmetric Strecker-type Reaction." Wiley-VCH. Available at:[Link] 2.[1] "Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids." PubMed Central (PMC). Available at:[Link] 3.[3] "Synthesis and microbial transformation of b-amino nitriles." Elsevier Pure. Available at:[Link] 4. "The strecker reaction of benzaldehyde, amines and cyanide." Durham E-Theses. Available at:[Link]

Sources

Comparative Guide: Cyanosilylation vs. Cyanohydrin Formation of 4-Methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of


-hydroxy nitriles (cyanohydrins) is a fundamental transformation in drug development, providing critical intermediates for 

-hydroxy acids,

-amino alcohols, and complex active pharmaceutical ingredients (APIs). However, the cyanation of 4-methoxybenzaldehyde (anisaldehyde) presents a unique thermodynamic hurdle. This guide objectively compares two primary methodologies—cyanosilylation via Trimethylsilyl cyanide (TMSCN) and free cyanohydrin formation via Potassium cyanide (KCN) —analyzing their mechanistic causality, experimental viability, and overall performance.

Mechanistic Causality & Thermodynamic Control

As an Application Scientist, it is critical to understand why 4-methoxybenzaldehyde behaves differently than standard aliphatic or electron-poor aromatic aldehydes.

The para-methoxy group is strongly electron-donating via resonance (+M effect). According to linear free-energy relationships, the Hammett substituent constant for the para-methoxy group is


[1]. This electron donation significantly delocalizes into the aromatic ring and onto the carbonyl carbon, reducing its partial positive charge (

) and making it highly resistant to nucleophilic attack by the cyanide ion (

).
  • KCN (Reversible Addition): The formation of free cyanohydrin using KCN is an equilibrium-driven process. Because the substrate is highly electron-rich, the thermodynamic equilibrium shifts heavily toward the starting aldehyde. Experimental data demonstrates that using 1.5 equivalents of KCN results in only a 38% conversion, necessitating at least 3 equivalents to force the equilibrium forward[2].

  • TMSCN (Irreversible Trapping): TMSCN circumvents this thermodynamic trap. Following the initial nucleophilic attack, the intermediate oxygen anion is rapidly silylated, forming a highly stable Si-O bond (cyanosilylation). This irreversible thermodynamic trapping drives the reaction forward according to Le Chatelier's principle, achieving high yields despite the deactivated nature of the carbonyl[1][3].

Mechanism Substrate 4-Methoxybenzaldehyde (Deactivated Carbonyl) TMSCN_Path TMSCN + Catalyst (Irreversible Trapping) Substrate->TMSCN_Path KCN_Path KCN + H+ (Reversible Equilibrium) Substrate->KCN_Path Product_TMS O-TMS Cyanohydrin (High Yield: 70-90%) TMSCN_Path->Product_TMS Product_KCN Free Cyanohydrin (Low Yield w/o excess) KCN_Path->Product_KCN

Mechanistic divergence of TMSCN vs. KCN addition to 4-methoxybenzaldehyde.

Reagent & Performance Comparison

The structural differences between the two reagents dictate distinct operational parameters. TMSCN requires a Lewis acid or base catalyst to activate the silicon-cyanide bond, whereas KCN requires aqueous or biphasic conditions to dissolve the salt.

ParameterTMSCN (Trimethylsilyl Cyanide)KCN (Potassium Cyanide)
Reaction Type Cyanosilylation (O-TMS cyanohydrin)Cyanohydrin Formation (Free OH)
Thermodynamics Irreversible (Trapped by strong Si-O bond)Reversible (Equilibrium limited)
Typical Yield 70.3% – 90.7% (Catalyst dependent)[1][3]< 40% (Unless massive excess is used)[2]
Phase / Solvent Homogeneous Organic (DCM, THF, Neat)Biphasic / Aqueous (Water/Ether)
Safety Profile Toxic, volatile liquid (Moisture sensitive)Highly toxic, fatal solid (HCN gas risk)
Catalyst Required Lewis Acid (e.g., ZnI

, Cu(II), MOF-74)[4]
Phase Transfer Catalyst / Acidic Buffer[5]

Data Note: Advanced catalytic systems significantly improve TMSCN efficiency. For example, Cu(II)-based polymeric catalysts yield ~70.3%[1], while optimized metal-organic frameworks like D26-MOF-74 can push conversions up to 83% for 4-methoxybenzaldehyde[4].

Workflow cluster_TMSCN TMSCN Protocol (Organic Phase) cluster_KCN KCN Protocol (Biphasic System) T1 1. Dissolve substrate & catalyst (e.g., ZnI2) in dry DCM T2 2. Dropwise addition of TMSCN at 0°C under N2 T1->T2 T3 3. Stir at RT until completion (Irreversible conversion) T2->T3 T4 4. Mild aqueous quench & extract with organic solvent T3->T4 K1 1. Prepare aqueous KCN (Large excess required) K2 2. Add substrate in organic solvent + phase transfer catalyst K1->K2 K3 3. Vigorous stirring to overcome phase boundary K2->K3 K4 4. Careful acidification (pH control) & extract in fume hood K3->K4

Step-by-step experimental workflows for TMSCN and KCN cyanohydrin synthesis.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: TMSCN Cyanosilylation (Homogeneous Organic)

This protocol utilizes a Lewis acid to activate the aldehyde, followed by irreversible trapping.

  • Preparation: Flame-dry a round-bottom flask under N

    
    . Add 4-methoxybenzaldehyde (1.0 equiv) and a Lewis acid catalyst (e.g., 5 mol% ZnI
    
    
    
    or Cu(II) polymer) in anhydrous CH
    
    
    Cl
    
    
    .
  • Addition: Cool the mixture to 0 °C. Add TMSCN (1.2 equiv) dropwise via syringe. Caution: TMSCN is highly toxic and volatile.

  • Reaction: Remove the ice bath and stir at room temperature.

  • Self-Validation Check: Monitor the reaction via

    
    H NMR. The protocol is self-validating when the aldehyde C-H proton signal (~9.8 ppm) disappears, replaced by the cyanohydrin C-H proton (~5.4 ppm) and a strong TMS singlet (~0.2 ppm).
    
  • Workup: Quench carefully with saturated aqueous NaHCO

    
    . Extract with CH
    
    
    
    Cl
    
    
    , dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate under reduced pressure.
Protocol B: KCN Cyanohydrin Formation (Biphasic System)

Due to the unfavorable equilibrium, this protocol requires a massive excess of cyanide and vigorous phase mixing[2][5].

  • Preparation: In a strictly ventilated fume hood, dissolve KCN (3.0 equiv) in distilled water. Caution: Fatal if inhaled or absorbed. Keep away from strong acids to prevent HCN gas generation.

  • Addition: Dissolve 4-methoxybenzaldehyde (1.0 equiv) in diethyl ether or CH

    
    Cl
    
    
    
    . Add this organic layer to the aqueous KCN solution along with a phase transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide).
  • Reaction: Stir vigorously (1000+ RPM) for 24-48 hours to overcome the biphasic mass-transfer limitation.

  • Self-Validation Check: Monitor via TLC. If the conversion stalls at ~30-40%, the thermodynamic equilibrium has been reached. To push the reaction further, an in situ trapping agent (like benzoyl chloride) must be added to acylate the cyanohydrin and prevent the reverse reaction[5].

  • Workup: Carefully adjust the pH to ~4 using a weak acid buffer (e.g., NaHSO

    
    ) to protonate the cyanohydrin without releasing excess HCN gas. Extract immediately with ether.
    

References

1.[1] Effective cyanosilylation of aldehydes with copper(II)-based polymeric catalysts. ResearchGate. 1 2.[3] Cyanosilylation of Aldehydes Catalyzed by Ag(I)- and Cu(II)-Arylhydrazone Coordination Polymers in Conventional and in Ionic Liquid Media. MDPI. 3 3.[4] Enhanced catalytic activity of MOF-74 via providing additional open metal sites for cyanosilylation of aldehydes. PMC. 4 4.[5] Cyanohydrin Benzoates; General Procedure with Potassium Cyanide and Benzoyl Chloride. Thieme-Connect. 5 5.[2] Benzeneacetonitrile, 4-methoxy-


-[(trimethylsilyl)oxy] - Organic Syntheses Procedure. Organic Syntheses. 2

Sources

Safety Operating Guide

2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Action Required: Do NOT dispose of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile in standard "General Organic" waste streams without pH verification.

This compound is an


-aminonitrile .[1][2][3] While chemically stable under neutral conditions, it possesses a latent "Retro-Strecker" instability. Contact with acidic waste streams (common in HPLC effluent or general synthesis waste) can catalyze the reversal of its formation, liberating Hydrogen Cyanide (HCN)  gas.

Disposal Classification:

  • Primary Hazard: Acute Toxicity / Cyanide Generation Potential.

  • RCRA Characteristic: Reactive (D003) – Potential to generate toxic gases, vapors, or fumes in a quantity sufficient to present a danger to human health when mixed with water or acids.

  • Recommended Method: Segregated Lab Pack for Incineration.

Part 1: Technical Deep Dive (The "Why")

To ensure safety, we must understand the specific instability of this molecule. Standard safety data sheets (SDS) often list generic nitrile hazards, but they miss the structural nuance of the


-amino linkage.
The Retro-Strecker Hazard

The synthesis of


-aminonitriles is reversible.[4] In the presence of acid (proton source), the nitrile nitrogen is protonated, leading to the expulsion of cyanide and the reformation of the iminium ion.[5]

Mechanism of Danger:

  • Protonation: Acidic waste protonates the amino or nitrile group.

  • Elimination: The molecule undergoes a retro-addition reaction.

  • Release: The 4-methoxyphenyl imine is formed, and HCN gas is released into the headspace of the waste container.

Visualizing the Hazard: The following diagram illustrates the chemical pathway that makes acidic disposal dangerous.

RetroStrecker cluster_warning CRITICAL SAFETY RISK Compound 2-(Ethylamino)-2- (4-methoxyphenyl)acetonitrile Intermediate Protonated Intermediate Compound->Intermediate + H+ (Protonation) Acid Acidic Waste Stream (H+ Source) Acid->Intermediate Products Imine + HCN (Gas) Intermediate->Products Retro-Strecker Elimination

Caption: Figure 1. The acid-catalyzed decomposition of


-aminonitriles releasing Hydrogen Cyanide.[3]

Part 2: Operational Disposal Protocol

This protocol is designed to isolate the compound from triggers (acids/oxidizers) and prepare it for off-site incineration.

Phase 1: Waste Characterization & Segregation

Before handling, verify the state of the material.

ParameterSpecificationAction
Physical State Solid or Organic SolutionSegregate from aqueous waste.[6]
pH Sensitivity Unstable < pH 7 NEVER mix with acids (HCl, H₂SO₄, TFA).
Incompatibilities Acids, Strong OxidizersKeep away from Bleach (NaOCl) and Peroxides.
Waste Stream Cyanide-Bearing OrganicDo not use "General Organic" carboys.
Phase 2: Step-by-Step Disposal Workflow

Step 1: Quenching (Only for Trace Glassware Residue) For bulk chemical, skip to Step 2. Do not attempt to chemically destroy bulk quantities on the benchtop.

  • Place glassware in a fume hood.

  • Rinse with a Basic Hypochlorite Solution (pH > 10).

    • Recipe: 10% Bleach (NaOCl) + 1M NaOH.

    • Logic: The high pH stabilizes the nitrile against hydrolysis while the hypochlorite oxidizes any free cyanide ions to cyanate (OCN⁻), which is less toxic.

  • Allow to sit for 20 minutes.

  • Collect rinsate into a dedicated "Basic Inorganic Waste" container.

Step 2: Bulk Chemical / Stock Solution Disposal (Lab Packing) This is the required method for the pure compound or concentrated stocks.

  • Primary Container: Keep the compound in a tightly sealed, chemically resistant screw-cap jar (glass or HDPE).

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile".

    • Hazard Checkboxes: Toxic, Reactive.[7]

    • Explicit Warning: Write "CYANIDE GENERATING - DO NOT ACIDIFY" in the comments section.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (Ziploc type) to prevent label corrosion or leaks.

  • Segregation: Place the bagged container into a Lab Pack Drum designated for "Toxic Organics" or "Cyanides".

    • Note: If your facility segregates by "P-List" (acutely toxic) vs. "U-List", treat this as P-List equivalent due to the cyanide risk, even if it does not have a specific CAS listing.

Step 3: Liquid Waste (HPLC Effluent / Reaction Mixtures) If the compound is dissolved in solvent (e.g., Methanol, Acetonitrile, DCM):

  • Check pH: Dip a pH strip into the solution.

  • Adjust pH: If pH < 9, add Triethylamine (TEA) or dilute NaOH until pH is Basic (pH 10-11) .

    • Reasoning: Keeping the solution basic prevents the Retro-Strecker decomposition.

  • Containerize: Pour into a waste carboy dedicated to "Basic Organic Waste" .

  • Label: "Basic Organic Waste: Contains Nitriles/Cyanides. pH > 10."

Part 3: Decision Logic & Workflow

Use the following logic gate to determine the correct disposal path for your specific situation.

DisposalWorkflow cluster_final Disposal Goal Start Start: Waste Material State Physical State? Start->State Solid Solid / Pure Oil State->Solid Pure Solution Dilute Solution (HPLC/Reaction) State->Solution Dissolved LabPack Segregated Lab Pack (Primary Path) Solid->LabPack Double Bag & Label CheckpH Check pH Solution->CheckpH IsAcidic Acidic (pH < 7) CheckpH->IsAcidic Yes IsBasic Basic (pH > 10) CheckpH->IsBasic Yes Adjust Add Base (TEA/NaOH) to pH > 10 IsAcidic->Adjust Stabilize BasicStream Basic Organic Waste Stream IsBasic->BasicStream Adjust->BasicStream

Caption: Figure 2. Decision matrix for stabilizing and disposing of


-aminonitrile waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Define Hazardous Waste: Listed Waste (P and U Lists). EPA.gov. [Link]

  • Mowry, R. W. (1981). The Strecker Synthesis of Amino Acids. Journal of Chemical Education. (Provides mechanistic basis for acid instability).
  • Occupational Safety and Health Administration (OSHA). (n.d.). Cyanide Exposure and Control. OSHA.gov. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.